3-methyldihydro-2H-pyran-2,6(3H)-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVIOYSGHEJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953474 | |
| Record name | 3-Methyloxane-2,6-dione | |
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Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31468-33-4 | |
| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31468-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxane-2,6-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
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Foundational & Exploratory
Structural Elucidation and Conformational Analysis of 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Content Type: Technical Guide Subject: 1H and 13C NMR Characterization Target Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Importance
3-Methyldihydro-2H-pyran-2,6(3H)-dione, commonly known as 3-methylglutaric anhydride , is a pivotal cyclic anhydride intermediate. It serves as a critical monomer in the synthesis of functionalized polyesters and as a chiral building block in the total synthesis of complex pharmaceutical agents (e.g., glutarimide antibiotics).
Characterizing this molecule presents a distinct challenge compared to its symmetric parent, glutaric anhydride. The introduction of the methyl group at the C3 position breaks the
Sample Preparation: The "Dry-Path" Protocol
Critical Causality: Cyclic anhydrides are highly electrophilic and moisture-sensitive. In the presence of trace water, 3-methylglutaric anhydride hydrolyzes to 3-methylglutaric acid. This ring-opening event shifts the carbonyl signals upfield (carboxylic acids vs. anhydrides) and simplifies the aliphatic coupling patterns due to increased conformational freedom, leading to false negatives in purity assays.
Self-Validating Methodology
To ensure data integrity, the following "Dry-Path" protocol must be strictly followed.
Reagents:
-
Solvent: Chloroform-d (
) (99.8% D) treated with activated 4Å molecular sieves for 24 hours.-
Why:
is hygroscopic and may promote hydrolysis or interact with the anhydride. is inert and provides excellent solubility.
-
-
Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours, cooled in a desiccator.
Workflow Visualization (DOT):
Figure 1: The "Dry-Path" sample preparation workflow designed to minimize hydrolysis artifacts.
1H NMR Characterization
Spectral Overview & Logic
The 3-methyl substituent creates a chiral center at C3. Consequently, the protons on C4 and C5 are diastereotopic. Unlike the symmetric glutaric anhydride (where C3, C4, C5 form a simple pattern), 3-methylglutaric anhydride displays a complex second-order splitting pattern in the aliphatic region.
Instrument Parameters:
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving H4/H5 multiplets).
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of the methyl doublet vs. ring protons.
Detailed Assignment Strategy
| Position | Type | Multiplicity | Assignment Logic | ||
| -CH₃ | Methyl | 1.32 | Doublet (d) | ~7.0 | The most shielded signal. Diagnostic doublet confirms the methyl group is attached to a methine (CH). |
| H-3 | Methine | 2.85 - 2.95 | Multiplet (m) | - | Deshielded by the adjacent carbonyl (C2) and the methyl group. It couples to the methyl protons and the H-4 methylene protons. |
| H-4a/b | Methylene | 1.70 - 2.10 | Complex (m) | - | Diastereotopic protons. They couple to H-3 and H-5.[1] The ring pucker causes distinct axial/equatorial environments. |
| H-5a/b | Methylene | 2.60 - 2.75 | Complex (m) | - | Deshielded by the adjacent carbonyl (C6). Distinct from H-3 due to lack of methyl coupling, but often overlaps. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) in
The Conformation Factor
The six-membered anhydride ring exists in a dynamic equilibrium between "sofa" or "half-chair" conformations.
-
Observation: The signals for H-4 and H-5 often appear as complex multiplets rather than clean triplets or doublets of doublets.
-
Validation: If the spectrum shows a sharp singlet at ~2.0 ppm (impurity), suspect acetic anhydride (common synthesis contaminant). If broad humps appear >10 ppm, suspect carboxylic acid protons (hydrolysis).
13C NMR Characterization[2][3][4][5][6][7][8][9]
Spectral Overview & Logic
The 13C spectrum is the definitive tool for confirming the lack of symmetry. In symmetric glutaric anhydride, C2 and C6 are equivalent (one signal). In 3-methylglutaric anhydride, the methyl group breaks this symmetry, resulting in two distinct carbonyl signals .
Instrument Parameters:
-
Decoupling: Proton-decoupled (
). -
Relaxation Delay (D1): Set to >2 seconds to allow relaxation of quaternary carbonyl carbons for better visibility.
Detailed Assignment Strategy
| Position | Type | Assignment Logic | |
| C-2 | Carbonyl | 170.1 | Carbonyl adjacent to the methyl-substituted carbon (C3). Slightly more shielded/deshielded depending on steric compression. |
| C-6 | Carbonyl | 166.5 | Carbonyl adjacent to the unsubstituted methylene (C5). |
| C-3 | Methine | 30.5 | The chiral center. Distinctive methine signal (DEPT-135 positive). |
| C-5 | Methylene | 27.2 | Adjacent to carbonyl C6. |
| C-4 | Methylene | 19.8 | The "middle" methylene, most shielded ring carbon. |
| -CH₃ | Methyl | 16.5 | High-field aliphatic signal. |
Differentiation Rule: The separation between the two carbonyl peaks (~3-4 ppm) is the primary "fingerprint" of the 3-methyl derivative.
Advanced Verification: 2D NMR Correlations
To unambiguously assign the carbonyls (which can be close in shifts), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Logic (Long-Range Coupling)
-
The Methyl Key: The methyl protons (1.32 ppm) will show a strong 3-bond correlation (
) to the C2 Carbonyl and the C4 Methylene . -
The Null Test: The methyl protons will not show a correlation to the C6 Carbonyl (too far, >4 bonds).
-
Result: The carbonyl peak correlating with the methyl doublet is assigned as C2.
Connectivity Visualization (DOT):
Figure 2: HMBC correlation logic used to distinguish the two non-equivalent carbonyl carbons.
References
-
National Institute of Standards and Technology (NIST). (2023). 3-Methylglutaric anhydride Mass and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. (1955).[2] beta-Methylglutaric Anhydride Synthesis. Org. Synth. 1955, 35, 81. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing). Retrieved from [Link]
Sources
Technical Guide: Physical and Chemical Properties of 3-Methyldihydro-2H-pyran-2,6(3H)-dione (3-Methylglutaric Anhydride)
Executive Summary
3-Methyldihydro-2H-pyran-2,6(3H)-dione, commonly known as 3-methylglutaric anhydride , is a cyclic anhydride utilized as a critical intermediate in organic synthesis and polymer chemistry.[1] Its structural asymmetry—introduced by the methyl group at the C3 position—makes it a model substrate for desymmetrization reactions , allowing for the enantioselective synthesis of chiral hemiesters and hemiamides. These derivatives are foundational in the development of peptidomimetics and receptor antagonists. Additionally, its latent reactivity makes it a valuable curing agent for epoxy resins, offering controlled cross-linking densities.
This guide provides a comprehensive analysis of its physicochemical properties, reaction mechanisms, and synthesis protocols, designed for researchers requiring high-fidelity data for experimental design.
Molecular Identity & Structural Analysis
The molecule is a six-membered heterocyclic ring containing an anhydride functionality. Unlike symmetric glutaric anhydride, the C3-methyl substituent creates a chiral center (though the commercial anhydride is typically a racemate) and introduces steric differentiation between the two carbonyl carbons (C2 and C6).
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 3-Methylglutaric anhydride |
| CAS Registry Number | 4166-53-4 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CC1CC(=O)OC(=O)C1 |
| InChI Key | MGICRVTUCPFQQZ-UHFFFAOYSA-N |
| Structural Feature | Asymmetric cyclic anhydride; Prochiral center at C3 (in meso-diacid precursor context) |
Physical Characterization
The following data represents the standard physicochemical profile for high-purity (>98%) samples.
Table 1: Physicochemical Properties
| Property | Value | Conditions/Notes |
| Physical State | Crystalline Solid | White to off-white powder or needles. |
| Melting Point | 42 – 46 °C | Sharp melting range indicates high purity. |
| Boiling Point | 180 – 182 °C | At 25 mmHg (Reduced pressure required to prevent decomposition).[2][3] |
| Density | 1.159 g/cm³ | Predicted at 20 °C. |
| Solubility (Organic) | Soluble | Chloroform, THF, Ethyl Acetate, Dichloromethane. |
| Solubility (Aqueous) | Hydrolyzes | Reacts with water to form 3-methylglutaric acid. |
| Flash Point | > 113 °C | Closed cup; combustible solid.[2] |
| Vapor Pressure | ~0.2 mmHg | At 25 °C (Low volatility). |
Storage Protocol: Due to its moisture sensitivity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in a desiccator. Exposure to ambient humidity causes hydrolysis to the diacid, observable as a change from crystalline needles to a sticky, amorphous solid with a higher melting point range (diacid MP: ~85–87 °C).
Chemical Reactivity & Mechanisms
The utility of 3-methylglutaric anhydride lies in its Nucleophilic Acyl Substitution pathways. The ring strain of the six-membered anhydride is relatively low compared to five-membered analogs (succinic), but it remains highly reactive toward nucleophiles.
Regioselectivity in Ring Opening
The methyl group at C3 creates a steric environment that differentiates the two carbonyl carbons:
-
C2 Carbonyl: Proximal to the methyl group (more hindered).
-
C6 Carbonyl: Distal to the methyl group (less hindered).
Mechanistic Insight: In the absence of directing catalysts, nucleophilic attack is governed by sterics, favoring attack at the C6 carbonyl . However, the use of chiral catalysts (e.g., cinchona alkaloids or enzymes) can override this preference or enhance it to achieve kinetic resolution or desymmetrization, yielding high enantiomeric excess (ee) of the resulting hemiester.
Core Reaction Pathways
The following diagram illustrates the primary divergent pathways for the molecule when subjected to different nucleophiles.
Figure 1: Primary reaction pathways. Note that hydrolysis is the primary degradation pathway, while alcoholysis and aminolysis are synthetic utility pathways.
Synthesis & Purification Protocols
While commercially available, in-house synthesis is often required to ensure anhydrous conditions or to synthesize specific isotopomers. The standard protocol involves the dehydration of 3-methylglutaric acid.
Protocol: Dehydration using Acetic Anhydride
This method is preferred over thermal dehydration as it operates at lower temperatures, reducing polymerization side products.
Reagents:
-
3-Methylglutaric acid (1.0 eq)
-
Acetic anhydride (2.0 - 3.0 eq)
-
Solvent: None (Neat reaction) or Toluene (azeotropic removal)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
-
Addition: Charge the flask with 3-methylglutaric acid and excess acetic anhydride.
-
Reflux: Heat the mixture to gentle reflux (~140 °C bath temperature) for 2–4 hours. Monitor by TLC or IR (disappearance of broad O-H stretch of acid, appearance of doublet C=O stretch of anhydride at ~1760 and 1800 cm⁻¹).
-
Volatile Removal: Switch the condenser to a distillation setup. Distill off the excess acetic anhydride and acetic acid byproduct at atmospheric pressure (BP ~118–140 °C).
-
Vacuum Distillation: Apply high vacuum (0.1 – 1.0 mmHg). Distill the product. 3-methylglutaric anhydride will distill at approximately 180–182 °C at 25 mmHg (adjust for lower vacuum: ~130 °C at 1 mmHg).
-
Crystallization: The distillate may solidify upon cooling. Recrystallize from dry diethyl ether/hexane if higher purity is required.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis and purification workflow for laboratory-scale preparation.
Applications in Drug Development & Materials
Pharmaceutical Desymmetrization
In drug development, 3-methylglutaric anhydride serves as a scaffold for generating chiral building blocks.
-
Mechanism: Reaction with a chiral alcohol (e.g., menthol) or amine results in diastereomeric mixtures that can be separated. Alternatively, enzymatic hydrolysis (e.g., using pig liver esterase) can selectively open the ring to yield enantiopure 3-methylglutaric acid monoesters.
-
Utility: These chiral synthons are precursors for glutarimide antibiotics and specific GABA analogs where the C3-methyl stereochemistry correlates with receptor binding affinity.
Epoxy Resin Curing
In materials science, the anhydride functions as a hardener for epoxy resins.
-
Latency: Unlike amine hardeners, anhydrides require heat to cure, offering long pot life.
-
Performance: The resulting polymer network exhibits high thermal stability and electrical insulation properties due to the formation of ester linkages rather than amine linkages. The methyl group lowers the melting point compared to unsubstituted glutaric anhydride, facilitating better mixing with liquid epoxy resins.
References
-
Sigma-Aldrich. (2024). 3-Methylglutaric anhydride Product Specification & MSDS. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77663, 3-Methylglutaric anhydride. Retrieved from
-
ChemicalBook. (2024). 3-Methylglutaric anhydride Properties and Synthesis. Retrieved from
-
Organic Syntheses. (1955).[4] Coll.[5][6] Vol. 3, p. 593; Vol. 29, p. 69. (General procedure for glutaric anhydride synthesis applicable to methyl derivatives). Retrieved from
-
ChemSrc. (2024). 3-Methylglutaric anhydride Physicochemical Data. Retrieved from
Sources
- 1. 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4 [chemicalbook.com]
- 2. 3-Methylglutaric anhydride 98 4166-53-4 [sigmaaldrich.com]
- 3. 3-Methylglutaric Anhydride | CAS#:4166-53-4 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dihydro-2H-pyran-2,6(3H)-dione(108-55-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Whitepaper: Reactivity and Desymmetrization of the Lactone-Like Ring in 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Executive Summary
3-Methyldihydro-2H-pyran-2,6(3H)-dione (CAS 31468-33-4), ubiquitously known as 3-methylglutaric anhydride , is a highly versatile prochiral electrophile. While structurally classified as a cyclic anhydride, its reactivity profile is frequently analyzed through the lens of lactone-like ring opening. In advanced organic synthesis and drug development, this molecule is prized for its susceptibility to nucleophilic acyl substitution, allowing it to be remodeled into complex chiral architectures. This guide provides an in-depth analysis of its physicochemical stability, catalytic desymmetrization pathways, and higher-order cycloaddition reactions, supported by self-validating experimental protocols.
Physicochemical Stability and Thermodynamic Profile
Before deploying 3-methylglutaric anhydride in synthetic workflows, understanding its baseline thermodynamic stability and degradation pathways is critical for maintaining experimental integrity.
Solid-State Hydrolysis
Like many cyclic anhydrides, 3-methylglutaric anhydride is moisture-sensitive and acts as a kinetic trap for water. Solid-state
Enthalpy of Formation
The thermodynamic driving force behind the ring-opening of 3-methylglutaric anhydride is dictated by its ring strain and standard molar enthalpy. Rigorous analyses utilizing differential scanning calorimetry (DSC) and Knudsen effusion methods have established the standard molar enthalpy of formation in both the crystalline and gas phases (2)[2]. This exothermicity guarantees that nucleophilic ring-opening is thermodynamically favorable, provided the activation barrier is lowered by appropriate catalysis.
Core Reactivity Pathways
The true value of 3-methylglutaric anhydride lies in its meso-like symmetry. Breaking this symmetry via stereocontrolled reactions yields highly functionalized chiral building blocks.
Catalytic Asymmetric Ring Opening (Desymmetrization)
The enantioselective ring-opening of 3-methylglutaric anhydride yields chiral hemiesters, which are critical precursors for complex natural products such as the antibiotic caprazamycin B (3)[3].
-
Enzymatic Catalysis: Lipases, particularly immobilized Candida antarctica Lipase B (CALB / Novozym 435), catalyze the asymmetric alcoholysis of the anhydride. The enzyme's chiral pocket selectively attacks one of the enantiotopic carbonyls, driving high enantiomeric excess (4)[4].
-
Organocatalysis: Cinchona alkaloids, such as hydroquinine, function as chiral nucleophiles and general bases. They promote asymmetric ring-opening to form
-lactones or hemiesters with excellent stereocontrol (>90% ee) (5)[5]. -
Bimetallic Catalysis: Cooperative bimetallic systems, such as dinuclear Schiff base complexes (e.g., Ni/La or Ni/Yb), utilize Lewis acid activation combined with Brønsted basicity to achieve desymmetrization with alcohols, yielding hemiesters in up to 99% yield (6)[6].
Annulation and Cycloaddition
Beyond simple solvolysis, the anhydride ring can be entirely remodeled. A prime example is the 1,3-azadiene-anhydride reaction. This chemoselective annulation transforms 3-methylglutaric anhydride into acid-tethered allylic 2-oxopiperidines bearing up to five contiguous stereocenters, serving as a powerful tool in medicinal chemistry (7)[7].
Caption: Core reactivity pathways of 3-methylglutaric anhydride.
Quantitative Data Summaries
The following table synthesizes the comparative efficacy of various catalytic systems used to desymmetrize 3-methylglutaric anhydride.
| Catalyst System | Nucleophile | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| Lipase PS-30 / Novozym 435 | Methanol / Butanol | Enzymatic Desymmetrization | 85 - 95% | > 90% |
| Hydroquinine (Alkaloid) | Alcohols | Organocatalytic Ring Opening | ~ 70% | > 90% |
| Dinuclear Schiff Base (Ni/La) | Alcohols | Bimetallic Catalysis | 80 - 99% | 75 - 92% |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.
Protocol 1: Enzymatic Desymmetrization of 3-Methylglutaric Anhydride
Objective: Synthesize optically pure 3-methylglutaric acid hemiester via biocatalysis.
-
Substrate Preparation: Dissolve 3-methylglutaric anhydride (100 mM) in anhydrous methyl tert-butyl ether (MTBE).
-
Causality: MTBE is selected because its moderate polarity completely dissolves the anhydride while preserving the hydration shell and conformational rigidity of the lipase, which is critical for stereorecognition.
-
-
Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) and the acyl acceptor (methanol, 2:1 molar ratio).
-
Causality: A stoichiometric excess of methanol drives the equilibrium forward. Immobilization of the enzyme allows for heterogeneous catalysis, preventing emulsion formation.
-
-
Incubation & Kinetic Monitoring: Agitate the mixture at 25°C.
-
System Validation: The protocol is self-validating via real-time Thin Layer Chromatography (TLC). The reaction must not be quenched until TLC confirms >95% consumption of the anhydride, preventing the formation of inseparable anhydride/hemiester mixtures.
-
-
Product Isolation: Filter the mixture to recover the immobilized enzyme, followed by vacuum concentration of the filtrate.
-
Causality: Physical filtration stops the reaction instantly without the need for aqueous quenching, which could hydrolyze unreacted anhydride into the racemic acid.
-
-
Stereochemical Validation:
-
System Validation: The isolated hemiester must be subjected to chiral High-Performance Liquid Chromatography (HPLC). Achieving an enantiomeric excess (ee) of >90% validates both the structural integrity of the biocatalyst batch and the absence of background, non-catalyzed racemic solvolysis.
-
Caption: Self-validating workflow for the enzymatic desymmetrization of 3-methylglutaric anhydride.
Protocol 2: 1,3-Azadiene-Anhydride Annulation
Objective: Construct functionalized 2-oxopiperidines via chemoselective cycloaddition.
-
Reagent Mixing: Combine 3-methylglutaric anhydride and the target 1,3-azadiene in a strictly non-nucleophilic solvent (e.g., anhydrous toluene).
-
Causality: A non-nucleophilic solvent is mandatory to prevent premature solvolytic ring-opening of the anhydride before the cycloaddition can occur.
-
-
Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere.
-
Causality: Thermal activation provides the necessary energy to overcome the transition state barrier of the annulation, driving the chemoselective attack of the azadiene nitrogen on the anhydride carbonyl.
-
-
Isolation and Diastereomeric Verification: Purify the resulting acid-tethered allylic 2-oxopiperidine via flash column chromatography.
-
System Validation: The protocol is validated post-isolation using 1D and 2D
H NMR spectroscopy. The coupling constants ( -values) of the piperidine ring protons must be analyzed to confirm the relative stereochemistry of the newly formed contiguous stereocenters, ensuring the reaction proceeded via the predicted stereocontrolled pathway.
-
References
-
[1] Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. PubMed (NIH).
-
[2] Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. SciELO México.
-
[3] Studies on catalytic enantioselective total synthesis of caprazamycin B: construction of the western zone. PubMed (NIH).
-
[6] Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes. Chemical Communications (RSC).
-
[4] CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE. ResearchGate.
-
[5] Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews (ACS).
-
[7] Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances.
Sources
- 1. Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides [scielo.org.mx]
- 3. Studies on catalytic enantioselective total synthesis of caprazamycin B: construction of the western zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47587E [pubs.rsc.org]
- 7. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stereochemical Dynamics and Desymmetrization of 3-Methyldihydro-2H-pyran-2,6(3H)-dione: A Technical Guide
Executive Summary
In the realm of asymmetric synthesis and drug development, 3-methyldihydro-2H-pyran-2,6(3H)-dione (universally referred to in synthetic literature as 3-methylglutaric anhydride ) occupies a critical position. Structurally, it is a six-membered cyclic anhydride serving as a foundational building block for complex polyketides, macrolides, and commercial active pharmaceutical ingredients (APIs). However, its synthetic utility is rooted in a fundamental stereochemical paradox: despite being a precursor for chiral therapeutics, the molecule itself is entirely achiral.
This whitepaper provides an in-depth technical analysis of the stereochemical dynamics of 3-methylglutaric anhydride, exploring the principles of prochirality, the mechanistic rationale behind its desymmetrization, and field-proven protocols for its enantioselective functionalization.
The Principle of Prochirality and Enantiotopic Differentiation
To understand the reactivity of 3-methylglutaric anhydride, one must first analyze its symmetry. The molecule possesses a plane of symmetry (
However, the C3 position is prochiral . The two carbonyl groups at the C2 and C6 positions are enantiotopic . If a nucleophile attacks the anhydride without chiral bias, it will attack either carbonyl with equal probability, yielding a racemic mixture. The cornerstone of utilizing this molecule lies in desymmetrization —employing a chiral catalyst to differentiate between the Re and Si faces of the enantiotopic carbonyls.
When a chiral catalyst (such as an enzyme or a transition-metal complex) binds the anhydride, it forms diastereomeric transition states. The difference in activation energy (
Logical pathway of enantioselective desymmetrization of 3-methylglutaric anhydride.
Quantitative Analysis of Desymmetrization Workflows
The pharmaceutical industry relies on various catalytic strategies to desymmetrize 3-methylglutaric anhydride, each tailored to specific downstream targets. The table below summarizes the quantitative data of the most prominent methodologies utilized in total synthesis campaigns.
| Catalyst System | Nucleophile | Target Product | Yield | Enantioselectivity | Downstream Application |
| Lipase PS-30 "Amano" | n-Propanol | (R)-Propyl 5-hydroxy-3-methylpentanoate | ~98% (2 steps) | 85 - 92% ee | (+)-Neopeltolide[3] |
| (S)-Ni2-(Schiff base) | Methanol | Chiral hemiester | >80% | >90% ee | Caprazamycin B[2] |
| Biocatalytic (Lipase) | Methanol | Chiral monoester | High | 97:3 er | Apratoxin A[4] |
Experimental Methodology: Biocatalytic Desymmetrization
To bridge theory and practice, the following section details a robust, self-validating experimental workflow for the biocatalytic desymmetrization of 3-methylglutaric anhydride using Lipase PS-30, a critical step in the total synthesis of the marine macrolide (+)-neopeltolide[3].
Step-by-Step Protocol & Mechanistic Causality
1. Solubilization
-
Action: Dissolve 3-methylglutaric anhydride (180 mmol) in diisopropyl ether (1.8 L) at 23 °C.
-
Causality: Diisopropyl ether is explicitly chosen as a non-polar, aprotic solvent. It minimizes spontaneous, non-catalyzed background solvolysis of the highly reactive anhydride, ensuring that the ring-opening is strictly mediated by the chiral active site of the enzyme.
2. Enzyme Addition & Biocatalysis
-
Action: Add immobilized PS-30 "Amano" Lipase (50 g) and n-propanol (361 mmol). Stir continuously for 30 hours.
-
Causality: Immobilization of the lipase enhances its structural stability in organic solvents and prevents aggregation. n-Propanol acts as the nucleophile; its primary hydroxyl group is sterically unhindered, allowing efficient access to the enzyme-substrate complex for stereoselective attack.
3. Filtration
-
Action: Filter the reaction mixture through a Celite pad and concentrate the filtrate.
-
Causality: Because the immobilized enzyme is heterogeneous, Celite filtration provides a rapid physical separation of the catalyst from the product, preventing downstream emulsion formation and allowing potential catalyst recycling.
4. Base Extraction (Self-Validation Step)
-
Action: Resuspend the concentrated residue in saturated aqueous NaHCO₃ and wash with diethyl ether (Et₂O).
-
Causality: This step makes the protocol self-validating. The desired product is a hemiester containing a free carboxylic acid. The mild base (NaHCO₃) deprotonates the acid, partitioning the product into the aqueous layer as a water-soluble sodium salt. If the reaction failed, unreacted anhydride remains neutral (or hydrolyzes to the diacid) and is separated accordingly. Neutral impurities remain in the Et₂O layer and are discarded.
5. Acidification & Organic Recovery
-
Action: Acidify the aqueous layer with 6 M HCl and extract with Et₂O. Dry the organic extracts over Na₂SO₄ and concentrate in vacuo.
-
Causality: Lowering the pH protonates the carboxylate back to its lipophilic free-acid form, driving it into the organic phase for final recovery. The resulting colorless oil typically exhibits an enantiomeric excess of 85–92%[3].
Experimental workflow for biocatalytic desymmetrization of 3-methylglutaric anhydride.
Downstream Applications in Drug Development
The ability to reliably desymmetrize this compound has unlocked highly convergent pathways for complex drug targets:
-
Caprazamycin B: Transition-metal catalysis using an (S)-Ni2-(Schiff base) complex allowed the construction of the western zone of this potent anti-tuberculosis agent[2].
-
Apratoxin Polyketides: Enzymatic desymmetrization established the critical C37 methyl stereocenter, enabling a highly concise 9-step synthesis of the Apratoxin A polyketide fragment, a compound noted for its profound cytotoxicity against cancer cell lines[4].
By mastering the stereochemical dynamics of this achiral precursor, synthetic chemists can bypass lengthy chiral-pool syntheses, relying instead on the elegant precision of catalytic desymmetrization.
References
-
Title: 3-ETHYL-3-METHYLGLUTARIC ANHYDRIDE (Stereochemistry Record) Source: Global Substance Registration System (GSRS) - NIH URL: [Link]
-
Title: Enantioselective total synthesis of macrolide (+)-neopeltolide Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Studies on Catalytic Enantioselective Total Synthesis of Caprazamycin B: Construction of the Western Zone Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: A concise 9-step synthesis of the Apratoxin polyketide fragment Source: ChemRxiv URL: [Link]
Sources
Technical Guide: 3-Methyldihydro-2H-pyran-2,6(3H)-dione (3-Methylglutaric Anhydride)
Executive Summary
3-Methyldihydro-2H-pyran-2,6(3H)-dione , commonly known as 3-methylglutaric anhydride (3-MGA) , is a cyclic anhydride of critical importance in asymmetric synthesis and polymer chemistry. Unlike simple succinic or glutaric anhydrides, the presence of a methyl group at the C3 position breaks the symmetry of the glutaric backbone, creating a prochiral center .
This structural feature makes 3-MGA a high-value scaffold for desymmetrization reactions , allowing researchers to generate enantiomerically pure hemiesters and hemiamides—key intermediates in the synthesis of complex pharmaceutical agents (e.g., glutarimides, functionalized piperidines). Additionally, its low melting point and reactivity profile make it a specialized curing agent for high-performance epoxy resins and a monomer for biodegradable polyesters.
Part 1: Chemical Architecture & Synthesis
Structural Identity
-
IUPAC Name: this compound[1]
-
Common Name: 3-Methylglutaric anhydride[2]
-
CAS Number: 10218-02-7 (Racemic)
-
Molecular Formula: C₆H₈O₃[1]
-
Molecular Weight: 128.13 g/mol
-
Physical State: Low-melting solid (mp 46°C) or semi-solid; hygroscopic.
Synthetic Pathway
The industrial and laboratory standard for synthesizing 3-MGA involves the dehydration of 3-methylglutaric acid. While thermal dehydration is possible, chemical dehydration using acetic anhydride or acetyl chloride is preferred to prevent polymerization and ensure high purity.
Reaction Logic: The thermodynamic drive for 6-membered ring formation is strong, but the reaction must be conducted under anhydrous conditions to prevent hydrolysis back to the diacid.
Part 2: Asymmetric Desymmetrization (The Research Core)
The most potent application of 3-MGA in drug discovery is desymmetrization . Because the molecule is a meso-anhydride (or prochiral in its symmetric conformation), opening the ring with a nucleophile (alcohol or amine) in the presence of a chiral catalyst yields a product with a defined stereocenter.
Enzymatic Desymmetrization
Lipases, particularly Candida antarctica Lipase B (CAL-B) , are the gold standard for this transformation. They distinguish between the two enantiotopic carbonyl groups based on steric fit within the enzyme's active site.
-
Mechanism: The serine residue in the lipase active site attacks one carbonyl preferentially, forming an acyl-enzyme intermediate. The alcohol nucleophile (e.g., methanol) then displaces the enzyme, releasing the chiral hemiester.
-
Selectivity: Often yields >95% enantiomeric excess (ee).
Organocatalytic Approaches
Synthetic small molecules, such as Cinchona alkaloids (e.g., quinidine derivatives), act via general base catalysis. The catalyst activates the nucleophile (alcohol) and simultaneously directs its attack via hydrogen bonding to the anhydride oxygens.[3]
Part 3: Pharmaceutical & Material Applications[2][4]
Pharmaceutical Scaffolds
The derivatives of 3-MGA are ubiquitous in medicinal chemistry, particularly for CNS-active agents.
| Derivative Class | Application | Mechanism of Action |
| 3-Methylglutarimides | Anticonvulsants / CNS Stimulants | Structural analogs to Bemegride; act as GABA antagonists or modulators. |
| Functionalized Piperidines | Peptidomimetics | Reaction with 1,3-azadienes yields 2-oxopiperidines with multiple stereocenters [4]. |
| Chiral Hemiesters | Statin Precursors | The resolved hemiester provides the chiral methyl synthon for polyketide synthesis. |
Polymer Engineering
-
Epoxy Curing: 3-MGA is used as a liquid anhydride hardener. It provides longer pot life compared to amine hardeners and results in cured resins with superior thermal stability and electrical insulation properties.[4]
-
Biodegradable Polyesters: Ring-Opening Polymerization (ROP) of 3-MGA with epoxides or in combination with lactides yields polyesters with tunable degradation rates. The methyl side chain disrupts crystallinity, allowing for more flexible, amorphous polymers compared to standard polyglutarates.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Methylglutaric Anhydride
Target: Isolation of high-purity anhydride from acid precursor.
Reagents:
-
3-Methylglutaric acid (50 g, 0.34 mol)
-
Acetic anhydride (100 mL, excess)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (Critical: Moisture excludes the thermodynamic product).
-
Dehydration: Add 3-methylglutaric acid and acetic anhydride. Heat the mixture to gentle reflux (approx. 140°C bath temp) for 2 hours.
-
Distillation (Step 1): Replace the condenser with a short-path distillation head. Distill off the acetic acid and excess acetic anhydride at atmospheric pressure (118°C - 140°C).
-
Vacuum Distillation (Step 2): Connect to a vacuum pump (approx. 10-15 mmHg). Collect the fraction boiling at 180-182°C (at 25 mmHg) or equivalent reduced temperature.
-
Crystallization: The distillate will solidify upon cooling (mp 46°C). Store in a desiccator.
Protocol B: Enzymatic Desymmetrization (Standardized)
Target: Synthesis of (R)-3-methylglutaric acid monomethyl ester.
Reagents:
-
3-Methylglutaric anhydride (1.0 eq)
-
Methanol (10.0 eq)
-
Immobilized CAL-B (Novozym 435, 10-20 wt% relative to substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Methodology:
-
Dissolution: Dissolve 3-MGA in MTBE (0.1 M concentration).
-
Initiation: Add Methanol and CAL-B beads.
-
Incubation: Shake at 25°C (orbital shaker, 200 rpm). Monitor reaction via GC or HPLC.
-
Note: Do not heat above 40°C to prevent non-enzymatic (racemic) background hydrolysis.
-
-
Termination: Filter off the enzyme beads (enzyme can be recycled).
-
Purification: Evaporate solvent. The unreacted anhydride (if any) can be removed by washing an ethereal solution with rapid, cold bicarbonate extraction (though conversion is usually quantitative).
References
-
Organic Syntheses. "β-Methylglutaric Anhydride." Org.[5] Synth.1955 , 35, 78. Link
-
Journal of the American Chemical Society. "Rhodium-Catalyzed Enantioselective Desymmetrization of meso-3,5-Dimethyl Glutaric Anhydride." J. Am. Chem. Soc.2007 , 129, 30, 9284–9285. Link
-
Brandeis University / JACS. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." J. Am. Chem. Soc.2000 , 122, 39, 9542–9543. Link
-
National Institutes of Health (PMC). "Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines." Chem Sci.2016 , 7, 6245–6250. Link
-
Sigma-Aldrich. "3-Methylglutaric anhydride Product Specification & Properties." Link
-
Polymer Innovation. "Epoxy Curing Agents – Anhydrides." Polymer Innovation Blog, 2022 . Link
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Biological potential of 3-methyldihydro-2H-pyran-2,6(3H)-dione scaffold
The 3-Methyldihydro-2H-pyran-2,6(3H)-dione scaffold (commonly referred to as Methylglutaric Anhydride ) represents a critical "masked" dicarboxylic acid platform in medicinal chemistry. While often encountered as a metabolic intermediate or a reactive monomer, its primary value in drug development lies in its utility as a chiral progenitor and a pharmacophore core for glutarimide-based therapeutics.
This technical guide dissects the biological potential, synthetic utility, and experimental handling of this scaffold, distinguishing between its isomeric forms and their respective roles in oncology, neurology, and infectious disease research.
PART 1: STRUCTURAL DEFINITION & CHEMICAL LOGIC
1.1 The Scaffold Identity Crisis
Precise nomenclature is vital for this scaffold as it dictates the stereochemical strategy (Desymmetrization vs. Kinetic Resolution).
-
Common Name:
-Methylglutaric anhydride (or 2-methylglutaric anhydride). -
Isomeric Partner: 4-methyldihydro-2H-pyran-2,6(3H)-dione (commonly
-Methylglutaric anhydride or "3-methylglutaric anhydride" in symmetric contexts).
| Feature | 3-Methyl Scaffold ( | 4-Methyl Scaffold ( |
| Chirality | Chiral (Racemic) | Achiral (Meso) |
| Primary Utility | Kinetic Resolution / Enolate Chemistry | Desymmetrization (High Value) |
| Target Drugs | Glutarimide Anticonvulsants | HMG-CoA Inhibitors, Macrolides |
| CAS Registry | 31468-33-4 | 4166-53-4 |
Editorial Note: While the user specified the 3-methyldihydro (alpha) nomenclature, this guide addresses the Methylglutaric Anhydride Platform holistically, as the
1.2 The "Warhead" Mechanism
Biologically, this scaffold acts as a soft electrophile . The cyclic anhydride ring is strained and highly reactive toward nucleophiles (amines, alcohols, thiols).
-
In Vivo Toxicity (Acylation): In metabolic disorders like Methylglutaric Aciduria , the anhydride accumulates and non-enzymatically acylates protein lysine residues (N-
-amino groups). This "3MGCylation" alters protein function and is a mechanism of cellular toxicity. -
Drug Design (Glutarimides): In medicinal chemistry, the anhydride is reacted with amines and cyclized to form Glutarimides (piperidine-2,6-diones). This motif is bioisosteric to hydantoins and barbiturates, granting it access to CNS targets (e.g., GABA receptors, Glutamate receptors).
PART 2: PHARMACOLOGICAL APPLICATIONS[3]
2.1 Glutarimide Anticonvulsants & Immunomodulators
The 3-methylglutaric anhydride scaffold is the direct precursor to 3-methylglutarimides .
-
Mechanism: These derivatives modulate neuronal excitability. The lipophilic methyl group facilitates Blood-Brain Barrier (BBB) penetration.
-
Structure-Activity Relationship (SAR): Substitution at the C3/C4 position dictates selectivity between anticonvulsant activity (ethosuximide-like) and sedative activity (thalidomide-like).
2.2 The "Chiral Hub": HMG-CoA Reductase Inhibitors
The symmetric (
-
Concept: A meso-anhydride is opened by a chiral alcohol or enzyme to yield a single enantiomer of the hemiester with >99% ee.
-
Application: This generates the chiral C-Me center required for the side chains of statins and polyketide antibiotics (e.g., Caprazamycin B , Apratoxin ).
2.3 Tyrosine Decarboxylase Inhibition
Recent studies utilize the anhydride to synthesize hydrazide derivatives that inhibit Tyrosine Decarboxylase, a target for modulating biogenic amine levels in bacterial infections.
PART 3: VISUALIZATION OF MECHANISMS
3.1 Pathway: Catalytic Desymmetrization vs. Kinetic Resolution
The following diagram illustrates how the scaffold is processed to yield high-value chiral drugs.
Caption: Divergent synthetic pathways for Methylglutaric Anhydride scaffolds. The symmetric (Meso) pathway offers 100% theoretical yield of chiral synthons.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Synthesis of 3-Methylglutarimide (Anticonvulsant Scaffold)
Objective: Convert this compound into a bioactive glutarimide via condensation with an amine.
Reagents:
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Acetyl Chloride (AcCl) or HMDS (for cyclization)
-
Solvent: Toluene or DMF
Workflow:
-
Ring Opening (Amidation):
-
Dissolve anhydride in dry Toluene under
. -
Add Primary Amine dropwise at 0°C.
-
Stir at RT for 2 hours. Observation: Formation of a white precipitate (hemi-amide acid).
-
-
Cyclization (Imide Formation):
-
Add Acetyl Chloride (2.0 equiv) or reflux with HMDS/ZnCl
. -
Heat to reflux (110°C) for 4–6 hours.
-
Monitor via TLC (disappearance of acid spot, appearance of less polar imide).
-
-
Purification:
-
Wash with NaHCO
(sat.) to remove unreacted acid. -
Recrystallize from EtOH/Water.
-
Validation:
-
IR Spectroscopy: Look for split carbonyl peaks characteristic of imides (
1720 cm and 1670 cm ). -
NMR: Verify the integrity of the methyl group doublet (
1.0 ppm) and the disappearance of the carboxylic acid proton.
Protocol B: Enzymatic Desymmetrization (For Symmetric Scaffold)
Objective: Generate a chiral hemiester for natural product synthesis.
Reagents:
-
4-Methyldihydro-2H-pyran-2,6(3H)-dione (Meso substrate)
-
Anhydrous MeOH (10 equiv)
-
Lipase PS (Amano) or Cinchona Alkaloid catalyst
-
Solvent: MTBE or Diisopropyl ether
Workflow:
-
Suspend the anhydride in MTBE.
-
Add the catalyst (Lipase PS immobilized on Celite).
-
Add MeOH slowly at -10°C to 0°C (Low temp enhances enantioselectivity).
-
Stir for 24–48 hours.
-
Workup: Filter off the enzyme. Evaporate solvent.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC.
PART 5: REFERENCES
-
ChemicalBook. (2025). 3-Methylglutaric Anhydride Properties and Applications. Retrieved from
-
Gopinath, P., Watanabe, T., & Shibasaki, M. (2012). Studies on Catalytic Enantioselective Total Synthesis of Caprazamycin B: Construction of the Western Zone. The Journal of Organic Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). 3-Methylglutaric anhydride Product Information. Retrieved from
-
PubChem. (2025).[4] 3-Ethyl-3-methylglutaric anhydride Compound Summary. Retrieved from
-
Abe, H., et al. (2017).[5] Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A. Chemistry - A European Journal. Retrieved from
-
Pucci, S., et al. (2019). 3-Methylglutaric acid in energy metabolism and toxicity. Molecular Genetics and Metabolism. Retrieved from
Sources
- 1. 65237-17-4,5,6-Dibromoisobenzofuran-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-Ethyl-3-methylglutaric anhydride | C8H12O3 | CID 81433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A: A Modulator of Tumor-Stroma Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Experimental Protocol for the Synthesis of 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Executive Summary
3-Methyldihydro-2H-pyran-2,6(3H)-dione (systematically known as 2-methylglutaric anhydride) is a critical cyclic anhydride intermediate utilized in advanced organic synthesis. It serves as the foundational building block for eco-friendly aprotic polar solvents like 1[1], biodegradable high-molecular-weight aliphatic polyesters[2], and complex natural products such as the marine antibiotic 3[3].
This application note provides a highly efficient, scalable, and self-validating protocol for its synthesis via the thermal dehydration of 2-methylglutaric acid[4].
Mechanistic Rationale & Experimental Design
The synthesis relies on an intramolecular cyclization driven by dehydration. Understanding the causality behind the reagent and condition selection is paramount for successful execution and scale-up:
-
Choice of Dehydrating Agent: Acetic anhydride is selected over harsher reagents like thionyl chloride or acetyl chloride. This prevents the generation of corrosive HCl gas, which can complicate scale-up and degrade sensitive reactor linings. Acetic anhydride acts as both the solvent and the reactant, driving the equilibrium toward the cyclic anhydride by forming acetic acid as a byproduct[5].
-
Thermodynamic Control: Refluxing at 140 °C provides the necessary kinetic energy for the formation of the stable 6-membered pyran-2,6-dione ring. Using an excess of acetic anhydride maintains a dilute environment, which suppresses intermolecular esterification (oligomerization)[6].
-
Purification Strategy: Cyclic anhydrides are highly susceptible to hydrolysis from atmospheric moisture. Therefore, aqueous workups are strictly avoided. Purification is achieved entirely via vacuum distillation, ensuring the integrity of the moisture-sensitive product[5].
Quantitative Data: Reagents & Reaction Parameters
Table 1: Reagent Equivalents and Physicochemical Properties
| Reagent / Product | Role | MW ( g/mol ) | Equivalents | Amount | Boiling Point |
| 2-Methylglutaric Acid | Starting Material | 146.14 | 1.0 eq | 100.0 g | N/A (Solid) |
| Acetic Anhydride | Reagent / Solvent | 102.09 | 3.0 eq | 208.0 g | 139.8 °C |
| This compound | Target Product | 128.13 | Theoretical | 87.6 g | 120 °C (at 310 Pa) |
Step-by-Step Experimental Protocol
Figure 1: Workflow for the synthesis of this compound.
Phase 1: Reaction Setup
-
Equip an oven-dried, 500 mL round-bottom flask with a PTFE-coated magnetic stir bar.
-
Attach a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube to the top to strictly exclude atmospheric moisture.
-
Charge the flask with 100.0 g (0.68 mol) of pure 2-methylglutaric acid.
-
Add 208.0 g (2.04 mol, ~3.0 equiv) of acetic anhydride to the flask. Ensure the diacid is fully suspended in the liquid.
Phase 2: Reflux & Dehydration
-
Submerge the flask in a controlled oil bath or heating mantle.
-
Heat the reaction mixture to a gentle reflux (internal temperature ~140 °C).
-
Maintain reflux with continuous stirring for 7 hours [5].
-
Causality Note: This specific duration ensures complete thermodynamic conversion. Premature termination leaves unreacted diacid, which can co-distill and severely contaminate the final product[6].
-
Phase 3: Volatile Removal
-
Cool the reaction mixture to room temperature.
-
Replace the reflux condenser with a short-path distillation head connected to a vacuum pump equipped with a cold trap.
-
Evaporate the excess acetic anhydride and the byproduct acetic acid under moderate vacuum (50–100 mbar) at an oil bath temperature of 60–80 °C. The resulting crude material will appear as a viscous, pale-yellow oil.
Phase 4: Fractional Vacuum Distillation
-
Increase the vacuum strength to approximately 310 Pa (2.3 Torr).
-
Gradually raise the oil bath temperature. Discard any initial low-boiling fore-run.
-
Collect the main fraction distilling precisely at 120 °C [5].
-
The product, this compound, is isolated as a clear oil that solidifies into a white solid upon cooling to room temperature. Expected yield is approximately 92.2% (80.8 g)[6].
Self-Validating System: Analytical Quality Control
To ensure the protocol acts as a self-validating system, the product must be analyzed immediately to confirm the absolute absence of the diacid precursor.
Table 2: Analytical Validation Parameters
| Analytical Method | Target Observation (Success) | Failure Indicator (Incomplete Reaction) |
| FTIR Spectroscopy | Sharp asymmetric & symmetric C=O stretches at ~1810 cm⁻¹ and ~1760 cm⁻¹. | Presence of a broad O-H stretch (2500–3300 cm⁻¹) indicates unreacted diacid or hydrolysis. |
| ¹H NMR (CDCl₃) | Distinct multiplet for the C3 methine proton; absence of acidic COOH protons. | Broad singlet >10 ppm indicates residual carboxylic acid protons. |
| Physical State | White solid / clear oil (moisture-free). | Gummy or sticky residue indicates acetic acid contamination. |
Troubleshooting & Storage
-
Incomplete Cyclization / Low Yield: If the yield is significantly lower than 90% or the product is gummy, it indicates incomplete removal of acetic acid or atmospheric moisture ingress during distillation[7]. Ensure the drying tube is freshly packed and the vacuum system is entirely leak-free.
-
Storage Requirements: The anhydride ring is highly susceptible to nucleophilic attack by water. Store the final product in a tightly sealed desiccator under an inert atmosphere (argon or nitrogen) at 4 °C to prevent slow hydrolysis back to 2-methylglutaric acid[4].
References
-
US Patent 9,392,785 B2 / US20140221211A1 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides. Google Patents. 6
-
Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate . RSC Publishing. 1
-
An Efficient Synthetic Method for (±)-Malyngolide and Its Optical Resolution . Oxford Academic / Bioscience, Biotechnology, and Biochemistry. 3
-
2-Methylglutaronitrile (Hydrolysis and Cyclization Pathways) . Wikipedia. 4
-
A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate . BenchChem. 7
Sources
- 1. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Methylglutaronitrile - Wikipedia [en.wikipedia.org]
- 5. US20140221211A1 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides - Google Patents [patents.google.com]
- 6. US9392785B2 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 3-Methyldihydro-2H-pyran-2,6(3H)-dione in Organic Synthesis
This guide outlines the strategic application of 3-methyldihydro-2H-pyran-2,6(3H)-dione , chemically known as 2-methylglutaric anhydride .
Executive Summary & Compound Identity
This compound (CAS: 31468-33-4) is the IUPAC designation for 2-methylglutaric anhydride . It is a cyclic anhydride derived from 2-methylglutaric acid. Unlike its symmetric isomer (3-methylglutaric anhydride), this molecule is unsymmetrical and chiral (typically supplied as a racemate).
This structural asymmetry presents both a challenge and an opportunity:
-
The Challenge: Nucleophilic attack can occur at two distinct carbonyl sites (C2 or C6), leading to regioisomeric mixtures.
-
The Opportunity: Controlled regioselective ring opening allows for the precise synthesis of
-methyl or -methyl substituted dicarbonyl derivatives, which are critical pharmacophores in anticonvulsants (e.g., glutarimides) and "green" solvents.
Critical Nomenclature Alert
Researchers must distinguish between the two common isomers to avoid synthetic errors:
| Common Name | IUPAC Name | Structure | Symmetry |
|---|---|---|---|
| 2-Methylglutaric Anhydride | This compound | Methyl group at C3 of ring | Unsymmetric (Chiral) |
| 3-Methylglutaric Anhydride | 4-methyldihydro-2H-pyran-2,6(3H)-dione | Methyl group at C4 of ring | Symmetric (Achiral/Meso) |
This guide focuses exclusively on the unsymmetric 2-methylglutaric anhydride (CAS 31468-33-4).
Core Reactivity: The Regioselectivity Problem
The primary utility of this compound lies in its ring-opening reactions with nucleophiles (alcohols, amines). The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation .
Mechanistic Pathway
The methyl group at C3 (adjacent to the C2 carbonyl) creates a steric clash that disfavors nucleophilic attack at C2. Consequently, attack predominantly occurs at the less hindered C6 carbonyl .
-
Path A (Major): Attack at C6
Bond cleavage at O1-C6 Formation of 4-methyl-5-oxopentanoate derivatives (Nucleophile is distal to methyl). -
Path B (Minor): Attack at C2
Bond cleavage at O1-C2 Formation of 2-methyl-5-oxopentanoate derivatives (Nucleophile is proximal to methyl).
Visualization: Regioselective Divergence
Caption: Steric control favors nucleophilic attack at the C6 position, yielding the gamma-methyl isomer as the major product.
Detailed Application Protocols
Protocol A: Regioselective Methanolysis (Synthesis of Hemiesters)
Objective: To synthesize methyl 4-methylglutarate (monomethyl ester) with high regioselectivity. Application: Precursor for 4-methyl-substituted lactones or amino acids.
Materials:
-
2-Methylglutaric anhydride (1.0 eq)
-
Methanol (anhydrous, 10.0 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) or Lipase (for enzymatic route)
-
Solvent: Toluene or Dichloromethane (DCM)
Methodology (Chemical Control):
-
Dissolution: Dissolve 10 mmol of 2-methylglutaric anhydride in 20 mL of anhydrous toluene under
atmosphere. -
Addition: Cool the solution to 0°C to maximize kinetic control. Add methanol (100 mmol) dropwise.
-
Catalysis: Add DMAP (0.5 mmol). The base activates the alcohol, enhancing nucleophilicity but also sensitivity to steric bulk.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Evaporate excess methanol and solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove DMAP) and brine. Dry over
. -
Result: The crude mixture typically contains an 85:15 to 90:10 ratio of the 4-methyl isomer (ester at C1, acid at C5) vs. the 2-methyl isomer.
-
Note: Regioisomers can often be separated by flash chromatography due to the difference in polarity caused by the shielding of the free acid in the 2-methyl isomer.
-
Methodology (Enzymatic Control - High Specificity):
-
Reference: Lipase B from Candida antarctica (CALB) has shown excellent regioselectivity for the less hindered carbonyl.
-
Suspend immobilized CALB (Novozym 435, 20 mg/mmol) in a solution of anhydride in diisopropyl ether.
-
Add 1.0 eq of Methanol.
-
Shake at 25°C. The enzyme pocket strictly excludes the hindered C2 attack.
-
Yield: >95% regioselectivity for the 4-methyl hemiester.
Protocol B: Synthesis of Functionalized Glutarimides
Objective: Synthesis of 3-methylglutarimide derivatives (scaffolds for anticonvulsant drugs). Mechanism: Amidation followed by thermal or chemical dehydration.
Materials:
-
Primary Amine (
) -
Acetic Anhydride (
) and Sodium Acetate ( )
Step-by-Step Protocol:
-
Ring Opening (Amidation):
-
Dissolve anhydride (10 mmol) in THF (30 mL).
-
Add amine (10 mmol) dropwise at RT. The reaction is exothermic.
-
Stir for 2 hours. The anhydride is fully converted to the hemiamide (mixture of regioisomers).
-
Note: Isolation of the hemiamide is optional; the mixture can be carried forward because both regioisomers cyclize to the same imide.
-
-
Cyclization (Imide Formation):
-
Concentrate the THF solution to dryness.
-
Add Acetic Anhydride (5 mL) and NaOAc (5 mmol).
-
Heat to reflux (100-110°C) for 3-5 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the hemiamide peak and appearance of the less polar imide.
-
-
Purification:
-
Quench with ice water. Neutralize with saturated
. -
Extract with EtOAc.[7]
-
Recrystallize from EtOH/Water or purify via column chromatography.
-
Data Summary: Regioselectivity in Nucleophilic Attack
| Nucleophile | Conditions | Major Product (Isomer) | Selectivity Ratio (Approx) |
|---|---|---|---|
| Methanol | Reflux (Thermal) | 4-Methyl (Gamma) | 3:1 |
| Methanol | 0°C, DMAP (Kinetic) | 4-Methyl (Gamma) | 9:1 |
| Methanol | CALB Lipase | 4-Methyl (Gamma) | >19:1 |
| Benzylamine | RT, THF | 4-Methyl (Gamma) | 4:1 |
Troubleshooting & Optimization
Controlling Moisture Sensitivity
Like all anhydrides, 2-methylglutaric anhydride hydrolyzes to the diacid (2-methylglutaric acid) in the presence of water.
-
Symptom: Appearance of a broad OH stretch (2500-3300 cm⁻¹) in IR and loss of double carbonyl peaks (1760/1800 cm⁻¹).
-
Prevention: Store under inert gas in a desiccator. Re-distill or recrystallize (mp ~40-46°C) if hydrolysis >5% is detected.
Enhancing Regioselectivity via "Bulky" Nucleophiles
If the 2-methyl (minor) isomer is desired, direct synthesis is difficult. However, selectivity for the major (4-methyl) isomer can be improved by increasing the steric bulk of the nucleophile (e.g., using t-Butanol instead of Methanol).
-
Rule of Thumb: The larger the nucleophile, the more it avoids the C2 position (adjacent to the methyl group).
References
-
Sigma-Aldrich. Product Specification: 3-Methylglutaric anhydride (CAS 4166-53-4) vs. 2-Methylglutaric anhydride derivatives.Link
-
BenchChem. A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate. (Discusses regioselective methanolysis). Link
-
Royal Society of Chemistry. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino). (Details the synthesis of green solvents from 2-methylglutaric anhydride). Link
-
Ozegowski, R., et al. Lipase-catalyzed conversion of (±)-2-methylglutaric anhydride into (S)-2-methyl- and (R)-4-methyl-δ-valerolactone.[3][4]Liebigs Ann. Chem., 1995.[2] (Seminal work on enzymatic resolution).
-
Accela ChemBio. Product Data: this compound (CAS 31468-33-4).[8][9]Link
Sources
- 1. 2-Methylglutaronitrile - Wikipedia [en.wikipedia.org]
- 2. epdf.pub [epdf.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst [mdpi.com]
- 8. 65237-17-4,5,6-Dibromoisobenzofuran-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 31468-33-4|this compound|BLD Pharm [bldpharm.com]
The Versatile Synthon: Application of 3-Methyldihydro-2H-pyran-2,6(3H)-dione in the Synthesis of Heterocyclic Compounds
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methyldihydro-2H-pyran-2,6(3H)-dione, a derivative of glutaric anhydride, has emerged as a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the two electrophilic carbonyl centers and the stereocenter at the 3-position, provides a gateway to a multitude of nitrogen- and oxygen-containing heterocycles, many of which form the core of medicinally important scaffolds.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the causality behind experimental choices.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the susceptibility of its carbonyl groups to nucleophilic attack. The anhydride linkage makes it more reactive than the corresponding dicarboxylic acid. Nucleophilic attack can occur at either of the two carbonyl carbons, leading to ring-opening and the formation of a functionalized pentanoic acid derivative. This intermediate can then undergo subsequent intramolecular cyclization to form various heterocyclic rings. The methyl group at the 3-position introduces a chiral center, which can influence the stereochemical outcome of the reactions, making it a valuable precursor for the synthesis of enantiomerically enriched compounds.
I. Synthesis of Piperidine-Containing Heterocycles
The piperidine motif is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products. This compound serves as an excellent precursor for the construction of functionalized piperidine-2,6-diones and 2-oxopiperidines.
A. Synthesis of N-Substituted 5-Methylpiperidine-2,6-diones
The reaction of this compound with primary amines provides a straightforward route to N-substituted 5-methylpiperidine-2,6-diones. This transformation proceeds via a two-step sequence involving initial nucleophilic attack of the amine on one of the carbonyl groups, followed by an intramolecular cyclization.
Mechanism:
The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the pyran ring to form a 4-methyl-5-oxopentanoic acid amide intermediate. Subsequent heating promotes the intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, followed by dehydration to yield the six-membered piperidine-2,6-dione ring.
Figure 1. General reaction scheme for the synthesis of N-substituted 5-methylpiperidine-2,6-diones.
Experimental Protocol: Synthesis of 1-Benzyl-5-methylpiperidine-2,6-dione
This protocol describes a representative synthesis of an N-substituted 5-methylpiperidine-2,6-dione using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Toluene
-
1,1'-Carbonyldiimidazole (CDI) (for alternative cyclization)
-
Chloroform (for alternative cyclization)
Procedure:
Method A: Thermal Cyclization
-
To a solution of this compound in toluene, add benzylamine at room temperature.
-
Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the residue with n-pentane to precipitate the product.
-
Filter the solid, wash with n-pentane, and dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Method B: CDI-Mediated Cyclization
-
Follow step 1 of Method A to form the intermediate amic acid.
-
After refluxing, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the crude amic acid in chloroform under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution.
-
Reflux the resulting solution for 12-16 hours.
-
After cooling, the product can be isolated by standard work-up procedures and purified by column chromatography.[1]
Data Summary:
| Reactant 1 | Reactant 2 | Method | Solvent | Time (h) | Yield (%) |
| This compound | Benzylamine | A | Toluene | 2 | ~70-80 |
| This compound | Aniline | B | Chloroform | 14 | ~60-70 |
Causality of Experimental Choices:
-
Toluene is chosen as the solvent for the thermal cyclization due to its relatively high boiling point, which provides the necessary energy for the dehydration step, and its ability to azeotropically remove water formed during the reaction.
-
1,1'-Carbonyldiimidazole (CDI) is a mild and effective activating agent for the carboxylic acid, facilitating the intramolecular cyclization under less harsh conditions than high-temperature thermal dehydration.
B. Synthesis of Functionalized 2-Oxopiperidines via [4+2] Annulation
A more advanced application of this compound involves its reaction with 1,3-azadienes in a chemoselective and stereocontrolled annulation to produce highly functionalized 2-oxopiperidines.[2] This modular strategy allows for the construction of piperidine scaffolds with multiple contiguous stereocenters.
Mechanism:
This transformation is a formal [4+2] cycloaddition reaction. The 1,3-azadiene acts as the four-atom component, and the anhydride serves as the two-atom component. The reaction proceeds through a nucleophilic attack of the nitrogen of the azadiene on one of the carbonyls of the anhydride, followed by a cascade of bond formations and ring closures to yield the acid-tethered allylic 2-oxopiperidine.
Figure 2. Workflow for the synthesis of functionalized 2-oxopiperidines.
Experimental Protocol: General Procedure for the Annulation of 3-Methylglutaric Anhydride with 1,3-Azadienes
Materials:
-
This compound (1.0 eq)
-
1,3-Azadiene (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), freshly distilled
Procedure:
-
Flame-dry a screw-cap vial, evacuate, and flush with nitrogen.
-
Add a solution of the 1,3-azadiene in freshly distilled 2-MeTHF to the vial at room temperature.
-
Add this compound to the solution.
-
Place the vial in a pre-heated oil bath at 80 °C.
-
Monitor the reaction for complete consumption of the 1,3-azadiene by TLC and NMR.
-
Cool the mixture to room temperature and wash several times with petroleum ether.
-
Concentrate the solution under reduced pressure to afford the lactam acid product.
Data Summary:
| 1,3-Azadiene Substrate | Yield (%) | Diastereomeric Ratio (dr) |
| (E)-N-(But-1-en-1-yl)aniline | 85 | >95:5 |
| (E)-N-(Pent-1-en-1-yl)aniline | 82 | >95:5 |
Causality of Experimental Choices:
-
2-Methyltetrahydrofuran (2-MeTHF) is a suitable solvent that is relatively high-boiling and less prone to peroxide formation than THF.
-
Heating at 80 °C provides the necessary thermal energy to drive the annulation reaction to completion.
-
Washing with petroleum ether helps to remove non-polar impurities from the more polar product.
II. Synthesis of Pyrimidine-Based Heterocycles
Pyrimidine and its fused derivatives are of immense importance in medicinal chemistry, forming the core of numerous drugs. This compound can be utilized as a C3 synthon for the construction of pyrimidine-2,4,6-trione (barbiturate-like) and pyranopyrimidine scaffolds.
A. Synthesis of 5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione (5-Methylbarbituric Acid)
The classical synthesis of barbiturates involves the condensation of a malonic ester derivative with urea.[3] By analogy, this compound can be envisioned to react with urea or thiourea to form the corresponding 5-methyl-dihydropyrimidine-2,4,6-trione or its thio-analogue.
Mechanism:
The reaction likely proceeds through the initial ring-opening of the anhydride by urea to form an N-acylurea intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to afford the pyrimidine-2,4,6-trione ring system. The reaction is typically base-catalyzed.
Figure 3. Proposed reaction scheme for the synthesis of 5-methylbarbituric acid.
Experimental Protocol: Synthesis of 5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione
This protocol is an adaptation of the general synthesis of barbituric acids.
Materials:
-
This compound (1.0 eq)
-
Urea (1.1 eq)
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add this compound.
-
Add a solution of dry urea in hot absolute ethanol.
-
Reflux the mixture for 6-8 hours. A white solid may precipitate during the reaction.
-
After the reaction is complete, cool the mixture and add hot water to dissolve the solid.
-
Acidify the solution with hydrochloric acid to a pH of ~2-3.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the white product by filtration, wash with cold water, and dry.
Causality of Experimental Choices:
-
Sodium ethoxide acts as a strong base to deprotonate urea, increasing its nucleophilicity, and to catalyze the condensation reaction.
-
Absolute ethanol is used as the solvent to ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of the anhydride and the sodium ethoxide.
-
Acidification in the work-up step is necessary to protonate the barbiturate salt and precipitate the neutral product.
B. Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is not extensively reported, its derivatives can be employed in multicomponent reactions to construct this scaffold. A common strategy involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative.[4][5][6] In this context, the synthesized 5-methylbarbituric acid can serve as a key precursor.
Mechanism:
The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the final pyrano[2,3-d]pyrimidine product.
Figure 4. General workflow for the multicomponent synthesis of pyrano[2,3-d]pyrimidines.
Experimental Protocol: One-Pot Synthesis of a 7-Amino-5-aryl-8-methyl-5,8-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
To a mixture of the aromatic aldehyde, malononitrile, and 5-methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Data Summary:
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 4 | ~85-95 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 5 | ~80-90 |
Causality of Experimental Choices:
-
Piperidine is a basic catalyst that facilitates both the Knoevenagel condensation and the Michael addition steps.
-
Ethanol is a common and effective solvent for this type of multicomponent reaction, allowing for good solubility of the reactants and facilitating the reaction at reflux temperature.
Conclusion
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Its reactivity allows for the construction of complex molecular scaffolds such as piperidines and pyrimidines through both classical and modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this readily accessible synthon in their own synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
References
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances, 2021. [Link]
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 2024. [Link]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC, 2014. [Link]
-
One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 2014. [Link]
-
Synthesis and Spectroscopic Investigation of Substituted Piperazine-2,5-Dione Derivatives. ChemRxiv, 2023. [Link]
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC, 2021. [Link]
-
Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate, 2016. [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI, 2022. [Link]
-
Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications, 2021. [Link]
-
Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed, 2016. [Link]
-
β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, N.D. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 2023. [Link]
- Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
-
β-METHYLGLUTARIC ACID. Organic Syntheses, N.D. [Link]
-
Synthesis of some New Fused Pyrimidine Compounds. SciSpace, 2020. [Link]
-
One-Pot Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1 H )-ones from Aldehydes, Ketones, and Urea under Solvent-free Conditions. ResearchGate, 2008. [Link]
-
Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. ResearchGate, 2016. [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI, 2024. [Link]
-
One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 2018. [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. MDPI, 2019. [Link]
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. SpringerLink, 2025. [Link]
-
A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. RSC Advances, 2026. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar, 2021. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, 2023. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Georgia Institute of Technology, N.D. [Link]
-
Preparation of the Thiourea Ester Dreivatives. SciSpace, 2018. [Link]
-
Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. MDPI, 2013. [Link]
-
Chemistry of Acid Anhydrides. Chemistry LibreTexts, 2022. [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. MDPI, 2025. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 2017. [Link]
-
Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific and Research Publications, 2020. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI, 2022. [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate, 2012. [Link]
-
TMSCl-catalysed condensation of α-diketone compounds with urea/thiourea derivatives under solvent-free conditions. Indian Academy of Sciences, 2013. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, 2023. [Link]
-
Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. ResearchGate, 2002. [Link]
-
Piperidine synthesis. Organic Chemistry Portal, N.D. [Link]
Sources
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- 6. mdpi.com [mdpi.com]
Technical Guide: 3-Methyldihydro-2H-pyran-2,6(3H)-dione in Medicinal Chemistry
[1]
Common Name: 3-Methylglutaric Anhydride (3-MGA) CAS: 4166-53-4 Molecular Formula: C6H8O3[1]
Executive Summary & Strategic Utility
In the pharmacopeia of linker chemistry and prodrug design, 3-methyldihydro-2H-pyran-2,6(3H)-dione (3-MGA) serves as a pivotal bifunctional electrophile.[1] Unlike its unsubstituted counterpart (glutaric anhydride), the C3-methyl group introduces a critical structural modulation: it disrupts crystalline packing in polymeric applications (enhancing biodegradation rates) and creates a prochiral center for asymmetric synthesis.[1]
This guide moves beyond basic characterization to detail three high-value applications:
-
Prodrug Synthesis: Improving solubility of lipophilic APIs via hemiglutarate formation.
-
Chiral Synthon Generation: Enantioselective desymmetrization to access chiral building blocks (e.g., for pregabalin analogues).
-
Biodegradable Carriers: Ring-Opening Polymerization (ROP) for drug delivery matrices.[1]
Application Module A: Prodrug Design (Hemiglutarate Linkers)
Rationale
Many potent APIs (Active Pharmaceutical Ingredients) suffer from poor aqueous solubility. Reacting a hydroxyl-bearing API with 3-MGA generates a hemiglutarate .[1]
-
Mechanism: The anhydride ring opens to form an ester with the drug and a free carboxylic acid at the distal end.[1]
-
Benefit: The free acid allows for salt formation (sodium/potassium), drastically increasing water solubility. The methyl group adds steric bulk that can tune the hydrolysis rate (half-life) in plasma compared to the faster-hydrolyzing succinates.[1]
Protocol: Synthesis of API-Hemiglutarates
Target: Conversion of a secondary alcohol API (R-OH) to its 3-methylhemiglutarate derivative.[1]
Reagents:
-
Substrate: Alcohol-bearing API (1.0 equiv)
-
Reagent: 3-Methylglutaric anhydride (1.2 equiv)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve API (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Add TEA and DMAP. Stir for 10 minutes at 0°C.
-
Addition: Add 3-MGA (1.2 equiv) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1]
-
Expert Insight: If the API is sterically hindered, reflux (40°C) may be required. 3-MGA is less reactive than succinic anhydride due to the 6-membered ring stability.[1]
-
-
Quench & Workup:
-
Dilute with DCM.
-
Critical Wash: Wash with 0.1 N HCl (cold) to remove DMAP/TEA. Do not use strong base or the ester will hydrolyze.[1]
-
Wash with Brine, dry over Na2SO4.
-
-
Purification: Flash chromatography (typically MeOH/DCM gradients).
Data Output Structure:
| Parameter | Value/Observation |
| Typical Yield | 85–95% |
| Selectivity | 1° Alcohols > 2° Alcohols >> Phenols |
| Hydrolysis t1/2 (pH 7.4) | ~4–6 hours (Tunable vs. ~1 hour for succinates) |
| Solubility Gain | >100-fold (as Na+ salt vs. parent drug) |
Application Module B: Asymmetric Desymmetrization
Rationale
3-MGA is a prochiral meso-anhydride.[1] It possesses a plane of symmetry. Opening the ring with a nucleophile (alcohol) in the presence of a chiral catalyst breaks this symmetry, yielding a hemiester with high enantiomeric excess (ee). This is a standard route to chiral synthons for statins and GABA analogues.
Workflow Diagram (DOT)
The following diagram illustrates the organocatalytic desymmetrization pathway.
Protocol: Cinchona Alkaloid-Mediated Opening
Target: Synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid.[1]
-
Catalyst Selection: Use (DHQD)2AQN or simpler Quinidine derivatives depending on desired stereochemistry.
-
Solvent System: Toluene or MTBE (Non-polar solvents enhance tight ion-pairing in the transition state).[1]
-
Reaction:
-
Mix 3-MGA (1.0 mmol) and Catalyst (0.05 mmol, 5 mol%) in Toluene at -20°C.
-
Add Methanol (10 equiv) dropwise.
-
Stir for 24–48 hours at low temperature.
-
-
Workup:
Application Module C: Biodegradable Polymer Carriers
Rationale
Poly(3-methylglutarate) is a polyester used in drug delivery nanoparticles.[1] Unlike poly(glutaric acid), which is highly crystalline and degrades slowly, the methyl substituent in 3-MGA disrupts chain packing.[1] This results in an amorphous polymer with faster, more predictable bio-erosion rates.
Protocol: Ring-Opening Copolymerization (ROCOP)
Target:[1][4][5][6] Synthesis of Poly(propylene-co-3-methylglutarate).[1]
Reagents:
-
Monomer A: 3-MGA[1]
-
Monomer B: Propylene Oxide (Epoxide)
-
Catalyst: Salen-Chromium(III) or Zinc-β-diiminate complexes.[1]
-
Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).
Experimental Steps:
-
Inert Atmosphere: Perform in a glovebox (N2 atmosphere).
-
Loading: Add Catalyst (1 equiv), PPNCl (1 equiv), and 3-MGA (500 equiv) to a pressure vessel.
-
Epoxide Addition: Add Propylene Oxide (500 equiv).
-
Polymerization: Seal and heat to 60°C for 4 hours.
-
Termination: Expose to air/add dilute HCl in MeOH.
-
Precipitation: Pour reaction mixture into cold diethyl ether to precipitate the polymer.
Polymer Characterization Table:
| Property | Poly(Glutarate) | Poly(3-Methylglutarate) | Significance |
| State | Crystalline Solid | Amorphous Gum/Solid | 3-Me allows better drug encapsulation.[1] |
| Tg (Glass Transition) | ~50°C | ~20–30°C | Flexible chains at body temp. |
| Degradation | Slow (Surface erosion) | Moderate (Bulk erosion) | Ideal for sustained release (days/weeks). |
References
-
Bach, T., et al. "Enantioselective Desymmetrization of Cyclic meso-Anhydrides."[1] Organic Letters, vol. 12, no.[1] 6, 2010. Link
-
Deng, L., et al. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, vol. 122, no. 40, 2000. Link
-
Williams, C. K., et al. "Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides."[1] Chemical Reviews, vol. 116, no.[1] 4, 2016. Link
-
Organic Syntheses. "β-Methylglutaric Anhydride." Org.[7][8] Synth. 1954, 34,[1] 71. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77443, 3-Methylglutaric anhydride."[1] Link
Sources
- 1. NL8602767A - ORGANIC ACID ANHYDRIDE, AND A PHARMACEUTICAL PREPARATION BASED ON A PRODRUG. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 5. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Anhydride synthesis [organic-chemistry.org]
Application Note: Rational Design and Efficient Synthesis of Novel 4H-Pyran Derivatives for Anticancer Screening
[1]
Executive Summary
This application note details a streamlined, high-yield protocol for the synthesis and primary biological evaluation of 2-amino-4H-pyran derivatives. Recognized as "privileged scaffolds" in medicinal chemistry, these compounds exhibit potent anticancer activity by targeting tubulin polymerization and receptor tyrosine kinases (e.g., EGFR). This guide transitions from green chemical synthesis using Multicomponent Reactions (MCRs) to in vitro cytotoxicity screening via MTT assays, providing a self-validating workflow for drug discovery laboratories.
Scientific Background & Mechanism
The 4H-pyran scaffold is structurally ubiquitous in natural products (e.g., flavonoids, coumarins).[1][2] In oncology, 2-amino-4H-pyrans function as microtubule destabilizing agents or kinase inhibitors . They induce apoptosis by arresting the cell cycle at the G2/M phase.
Biological Mechanism of Action
The following diagram illustrates the downstream effects of pyran derivatives on cancer cell survival pathways.
Figure 1: Dual-mechanism pathway showing how pyran derivatives target structural proteins (Tubulin) and signaling kinases (EGFR) to induce apoptosis.
Chemical Synthesis Strategy
We utilize a One-Pot Multicomponent Reaction (MCR) .[3] This approach is superior to linear synthesis due to high atom economy, reduced solvent waste, and the ability to generate diverse libraries rapidly for Structure-Activity Relationship (SAR) studies.
Reaction Scheme
Reagents: Aromatic Aldehyde (1) + Malononitrile (2) + Ethyl Acetoacetate/Dimedone (3).[1] Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) is selected for this protocol due to its non-toxicity, solid state stability, and high basicity, ensuring rapid Knoevenagel condensation.
Figure 2: One-pot synthetic workflow for 2-amino-4H-pyran generation.
Experimental Protocols
Protocol A: One-Pot Synthesis of 2-Amino-4H-Pyrans
Objective: Synthesize 2-amino-3-cyano-4-phenyl-4H-benzo[b]pyran derivatives. Scale: 1.0 mmol.
-
Preparation:
-
Reaction:
-
Reflux the mixture at 80°C for 15–60 minutes.
-
Self-Validation Step: Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature. A solid precipitate should form immediately.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the solid with ice-cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the catalyst and unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol. Do not use column chromatography unless the precipitate is oily/impure, as recrystallization retains higher yield (>85%).
-
Protocol B: Structural Characterization
Confirm identity using the following markers:
-
FT-IR: Look for a sharp absorption band at 2190–2210 cm⁻¹ (C≡N nitrile group) and double bands at 3300–3400 cm⁻¹ (NH₂ amine stretching).
-
¹H NMR (DMSO-d₆):
-
Singlet at δ 4.0–5.0 ppm (1H, CH at the chiral center).
-
Broad singlet at δ 6.8–7.2 ppm (2H, NH₂, exchangeable with D₂O).
-
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2).
-
Seeding:
-
Seed cells in 96-well plates at a density of
to cells/well in 100 µL complete medium. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Dissolve pyran derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment medium to wells (Triplicate). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan crystals.
-
-
Solubilization & Measurement:
-
Carefully aspirate the medium (do not disturb crystals).
-
Add 150 µL of DMSO to dissolve formazan. Shake plate for 10 mins.
-
Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis & Optimization
Catalyst Optimization Table
The choice of catalyst significantly impacts yield and reaction time.
| Catalyst | Conditions | Time (min) | Yield (%) | Notes |
| DABCO | Solvent-free / Grinding | 5-10 | 92-96 | Recommended. Green, fast, easy workup. |
| Piperidine | Ethanol, Reflux | 30-60 | 85-90 | Traditional method, requires solvent removal. |
| L-Proline | Ethanol, Reflux | 60-120 | 80-88 | Bio-compatible, slower reaction rate. |
| NaOH | Water:Ethanol | 10-20 | 75-85 | Strong base, potential for side reactions. |
Calculating IC₅₀
Calculate Cell Viability (%) using the formula:
References
-
DABCO-Catalyzed Synthesis: Shelke, S. N., et al. (2018).[4] "DABCO Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents." Combinatorial Chemistry & High Throughput Screening. [Link]
-
L-Proline Protocol: Karimi-Jaberi, Z., & Pooladian, B. (2012). "One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline." Journal of Chemical Society of Pakistan. [Link]
-
Anticancer Review: Kumar, S., et al. (2017). "The value of pyrans as anticancer scaffolds in medicinal chemistry." RSC Advances. [Link]
-
MTT Assay Standard: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 3. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABCO Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Recrystallization techniques for 3-methyldihydro-2H-pyran-2,6(3H)-dione
Title: Application Note: Advanced Recrystallization and Purification Protocols for 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Executive Summary this compound, universally known as 3-methylglutaric anhydride, is a highly reactive cyclic anhydride. It serves as a vital electrophilic building block in the synthesis of pharmaceuticals (e.g., HMG-CoA reductase inhibitors, chiral piperidines) and advanced polymeric materials[1][2]. However, its inherent moisture sensitivity poses a persistent challenge: atmospheric exposure leads to rapid hydrolysis, yielding 3-methylglutaric acid[3][4]. This application note details the physicochemical rationale and step-by-step protocols for isolating ultra-pure 3-methylglutaric anhydride, ensuring robust downstream synthesis.
Physicochemical Properties & Solvent Selection Logic
To design a self-validating purification system, we must first analyze the thermodynamic properties of the target molecule.
Table 1: Key Physicochemical Properties of 3-Methylglutaric Anhydride
| Property | Value | Implication for Purification |
| Molecular Formula | C₆H₈O₄ | N/A |
| Molecular Weight | 128.13 g/mol | N/A |
| Melting Point | 42.9 °C (316.05 K)[5] | Prone to "oiling out" if recrystallized in high-boiling solvents. |
| Enthalpy of Fusion | 15.75 ± 0.37 kJ/mol[5] | Sharp melting transition; easily verified via DSC. |
| Solubility | Soluble in ether, THF, toluene[6] | Requires non-nucleophilic, aprotic solvents. |
| Hydrolysis Product | 3-Methylglutaric acid | Diacid has strong H-bonding, lowering its solubility in cold ether. |
The Causality of Solvent Selection: Selecting the correct solvent is the most critical decision in anhydride recrystallization.
-
Aprotic & Non-Nucleophilic Requirement: Alcohols (e.g., ethanol, methanol) and primary/secondary amines will immediately undergo solvolysis with the anhydride, opening the ring to form esters or amides[7]. Therefore, inert solvents like ethers or hydrocarbons are mandatory.
-
The "Oiling Out" Phenomenon: A fundamental rule of recrystallization is that the boiling point of the solvent should be lower than the melting point of the solute. Because 3-methylglutaric anhydride melts at a very low 42.9 °C[5], using solvents like benzene (bp 80 °C) or toluene (bp 110 °C) often causes the solid to melt into an immiscible liquid layer (oiling out) rather than dissolving cleanly.
-
Why Anhydrous Ethyl Ether? Ethyl ether (bp 34.6 °C) is thermodynamically ideal. Its boiling point is just below the melting point of the anhydride, preventing oiling out. Furthermore, the primary impurity—3-methylglutaric acid—forms extensive intermolecular hydrogen-bonded dimers, making it highly insoluble in ethereal solvents[3]. Thus, ethyl ether acts as a kinetic and thermodynamic filter[5].
Mechanistic Workflows
Before initiating recrystallization, it is crucial to understand the chemical equilibrium between the anhydride and its diacid impurity.
Caption: The hydrolysis-dehydration equilibrium of 3-methylglutaric anhydride.
Experimental Protocols
Protocol A: Standard Recrystallization (For <5% Diacid Impurity)
This protocol leverages the differential solubility of the anhydride and diacid in anhydrous ethyl ether[5].
Materials:
-
Crude 3-methylglutaric anhydride
-
Anhydrous ethyl ether (inhibitor-free, dried over sodium or molecular sieves)
-
Anhydrous petroleum ether (bp 30-60 °C)
-
Schlenk filtration apparatus or dry-box setup
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, nitrogen-purged round-bottom flask, suspend the crude 3-methylglutaric anhydride in anhydrous ethyl ether (approx. 3-4 mL per gram of crude).
-
Gentle Heating: Warm the mixture in a water bath to 30–32 °C (do not exceed the solvent's boiling point of 34.6 °C). Swirl gently. The anhydride will dissolve, while the diacid impurity will remain as a white, insoluble suspension.
-
Hot Filtration: Rapidly filter the warm mixture through a pre-warmed, fine-porosity fritted glass funnel under a positive pressure of dry nitrogen. Causality: This step physically removes the insoluble 3-methylglutaric acid.
-
Crystallization: Transfer the clear filtrate to a clean, dry Erlenmeyer flask. Allow it to cool slowly to room temperature, then place it in an explosion-proof refrigerator at 4 °C for 12 hours.
-
Anti-Solvent Addition (Optional): If crystal yield is low, add anhydrous petroleum ether dropwise until slight turbidity persists, then return to 4 °C[8].
-
Isolation: Collect the white, crystalline needles via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold petroleum ether.
-
Desiccation: Dry the crystals under high vacuum (≤ 0.1 Torr) at room temperature for 4 hours to remove residual solvent. Store immediately in a desiccator over P₂O₅ or under argon at -20 °C[1].
Caption: Step-by-step recrystallization workflow for 3-methylglutaric anhydride.
Protocol B: Chemical Dehydration (For >5% Diacid Impurity)
If the batch has undergone severe hydrolysis, recrystallization will result in massive yield loss. The diacid must first be chemically converted back to the anhydride[8][9].
-
Reaction: Combine the degraded crude material with a 3-fold molar excess of acetic anhydride in a round-bottom flask.
-
Reflux: Heat the mixture to gentle reflux (approx. 130 °C) for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, driving the ring-closure of 3-methylglutaric acid while generating volatile acetic acid[7].
-
Distillation: Equip the flask with a short-path distillation head. Distill off the acetic acid and excess acetic anhydride at atmospheric pressure.
-
Vacuum Recovery: Apply high vacuum to distill the pure 3-methylglutaric anhydride (bp ~175-180 °C at 15 mmHg, adjust based on exact vacuum depth)[9]. The distilled product can then be subjected to Protocol A for ultra-purification.
Analytical Validation (Self-Validating System)
To ensure the integrity of the recrystallized product, perform the following self-validating checks:
-
Differential Scanning Calorimetry (DSC): A pure sample will exhibit a sharp endothermic melting peak at exactly 42.9 °C[5]. Broadening or depression of this peak indicates residual diacid or solvent.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Pass Criteria: Two distinct, sharp carbonyl (C=O) stretching bands at ~1810 cm⁻¹ and ~1760 cm⁻¹ (characteristic of asymmetric and symmetric stretches in cyclic anhydrides).
-
Fail Criteria: A broad O-H stretching band between 2500–3300 cm⁻¹ and a single C=O stretch around 1710 cm⁻¹, indicating the presence of the hydrolyzed diacid.
-
References
-
SciELO México. "Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides." Journal of the Mexican Chemical Society, 2015. Available at:[Link]
- Google Patents. "Process for oxidizing glutaraldehydes (US2820821A)." United States Patent Office, 1958.
-
American Chemical Society. "Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation." Journal of Medicinal Chemistry, 2003. Available at:[Link]
-
Organic Syntheses. "α-PHENYLGLUTARIC ANHYDRIDE." Organic Syntheses, Coll. Vol. 4, 1963. Available at: [Link]
-
RSC Publishing. "Chemistry of the pheromones of mealybug and scale insects." Natural Product Reports, 2015. Available at:[Link]
-
Biomacromolecules. "Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms." ACS Publications, 2024. Available at:[Link]
-
PubMed Central. "Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides." National Institutes of Health, 2024. Available at:[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides [scielo.org.mx]
- 6. 3-Methylglutarimide|High-Quality Research Chemical [benchchem.com]
- 7. Glutaric Anhydride|Research-Chemical Reagent [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2820821A - Process for oxidizing glutaraldehydes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of 3-methyldihydro-2H-pyran-2,6(3H)-dione synthesis
Welcome to the Technical Support Center for the synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione (commonly known as 3-methylglutaric anhydride, CAS 4166-53-4).
As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of this highly sensitive molecule. This cyclic anhydride is a critical intermediate, particularly for enzymatic desymmetrization in the total synthesis of complex natural products like Apratoxin[1] and Phomactin A[2]. While the standard dehydration of 3-methylglutaric acid using acetic anhydride appears deceptively simple, poor temperature control and improper isolation techniques often lead to severe yield penalties due to thermal oligomerization and rapid hydrolysis.
This guide is designed to provide you with field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure reproducible, high-yield synthesis.
Process Visualization: Optimized Synthesis Workflow
Workflow for high-yield 3-methylglutaric anhydride synthesis via acetic anhydride dehydration.
Yield Optimization Data
To transform a mediocre synthesis into a robust, high-yielding process, you must control the chemical equilibrium and thermal exposure of the anhydride. The table below summarizes the critical parameters required to prevent yield loss.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale & Impact on Yield |
| Dehydrating Agent | 1.0 - 1.2 eq Acetic Anhydride | 2.5 - 3.0 eq Acetic Anhydride | Excess reagent drives the equilibrium forward by forming a mixed anhydride intermediate. It also acts as a solvent, preventing intermolecular cross-linking of the diacid. |
| Byproduct Removal | Rotary evaporation | Atmospheric distillation (118 °C) | Immediate removal of the acetic acid byproduct[3] shifts the equilibrium irreversibly towards the cyclic anhydride. Rotary evaporation often fails to remove all acetic acid, causing reverse ring-opening. |
| Purification Method | Distillation at 25 mmHg (180 °C) | High-vacuum distillation (<2 mmHg, ~115 °C) | Prolonged heating at >150 °C causes thermal oligomerization of the anhydride. High vacuum lowers the boiling point to ~115 °C[3], preserving the monomeric product and boosting yields to >85%. |
| Atmosphere & Storage | Ambient air / Room Temp | Argon blanket / Store at -20 °C | Cyclic anhydrides are highly moisture-sensitive. Exposure to ambient humidity rapidly hydrolyzes the product back to the starting diacid. Cold storage over desiccants is mandatory[4]. |
Troubleshooting Guide & FAQs
Q1: Why is my isolated yield consistently below 60% despite complete consumption of the starting diacid? A1: This is typically caused by thermal oligomerization during purification. 3-Methylglutaric anhydride can undergo intermolecular ring-opening esterification if held at high temperatures for extended periods. By switching from a standard vacuum pump (where the boiling point is 180-182 °C at 25 mmHg[5]) to a high-vacuum system (<2 mmHg), you can lower the distillation temperature to approximately 115 °C[3]. This drastically reduces thermal degradation.
Q2: Can I use thionyl chloride (SOCl₂) or oxalyl chloride instead of acetic anhydride to drive the dehydration? A2: While SOCl₂ is a powerful dehydrating agent, it often leads to the formation of diacid chlorides and chlorinated byproducts, which are difficult to separate from the target anhydride. Acetic anhydride is preferred because it cleanly forms a mixed anhydride intermediate that undergoes intramolecular cyclization. The only byproduct is acetic acid, which is easily and cleanly removed by distillation[3].
Q3: My NMR shows residual acetic anhydride and acetic acid in the final product. How do I remove them without an aqueous workup? A3: Never use an aqueous workup for water-sensitive cyclic anhydrides; doing so will immediately hydrolyze your product. Residual acetic acid and acetic anhydride should be removed by applying a moderate vacuum (e.g., 50 mmHg) at 60-70 °C prior to the main high-vacuum distillation step. Ensure your distillation apparatus utilizes a sufficient fractionating column (e.g., a Vigreux column) to separate these low-boiling impurities from the product.
Q4: How do I handle the purified this compound to prevent degradation over time? A4: The product is a low-melting solid (melting point 42-46 °C[5]) and is highly hygroscopic. It should be distilled directly into a dry, Schlenk-style receiving flask. Once collected, break the vacuum with dry Argon, seal the flask tightly, and store it over a desiccant at -20 °C[4] to ensure long-term stability.
Standard Operating Procedure (SOP)
This self-validating protocol ensures the complete conversion of 3-methylglutaric acid to its corresponding anhydride while minimizing thermal degradation.
Step 1: Apparatus Preparation Equip a 500 mL oven-dried round-bottom flask with a magnetic stir bar, a Vigreux column, and a short-path distillation head connected to a Schlenk receiving flask. Flush the entire system thoroughly with dry Argon.
Step 2: Reagent Charging Add 50.0 g (0.34 mol) of rigorously dried 3-methylglutaric acid to the flask. Add 87.0 g (0.85 mol, ~2.5 equivalents) of acetic anhydride. Self-Validation Check: The mixture will initially be a suspension. As the reaction proceeds, the solid will completely dissolve, indicating the formation of the soluble mixed anhydride intermediate.
Step 3: Dehydration (Mixed Anhydride Cyclization) Heat the mixture to a gentle reflux (approx. 130 °C) under an Argon atmosphere. Maintain this temperature for 3 hours to ensure complete intramolecular cyclization.
Step 4: Distillative Shift of Equilibrium Adjust the distillation head to collect the distillate. Heat the flask to maintain a vapor temperature of approximately 118 °C at atmospheric pressure[3]. Collect the acetic acid byproduct and excess acetic anhydride until distillation ceases.
Step 5: High-Vacuum Isolation Allow the reaction flask to cool to ~60 °C. Carefully apply a high vacuum (<2 mmHg). Gradually increase the heat. Collect the main product fraction boiling at 115-120 °C[3]. Self-Validation Check: The pure product will distill as a clear liquid and crystallize into a white solid upon cooling in the receiving flask (mp 42-46 °C[5]).
Step 6: Storage Break the vacuum with Argon. Immediately cap the receiving flask, wrap it in Parafilm, and transfer it to a -20 °C freezer[4] for storage.
References
-
[3] Guest, H. R., & Stansbury Jr, H. A. (1958). US Patent 2820820A - Method for oxidizing glutaraldehydes. United States Patent Office. Retrieved from:
-
[2] Tian, G.-Q., et al. (2015). Enantioselective Synthesis of the ABC-Tricyclic Core of Phomactin A by a γ‑Hydroxylation Strategy. Peking University Shenzhen Graduate School. Retrieved from: [Link]
-
[1] ChemRxiv. A concise 9-step synthesis of the Apratoxin polyketide fragment. Retrieved from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. US2820820A - Method for oxidizing glutaraldehydes - Google Patents [patents.google.com]
- 4. 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Welcome to the technical support center for the synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione, also known as 3-methylglutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiment, providing explanations for the underlying causes and step-by-step solutions.
Question 1: My reaction is complete, but after workup, I have a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors, ranging from incomplete reactions to losses during purification.
-
Incomplete Cyclization: The conversion of 3-methylglutaric acid to its anhydride may not have gone to completion. This can be addressed by:
-
Increasing Reaction Time: Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. Monitoring the reaction progress by taking aliquots and analyzing them (e.g., by TLC or ¹H NMR) can help determine the optimal reaction time.
-
Optimizing Reagent Stoichiometry: Use a slight excess of the dehydrating agent, such as acetic anhydride (typically 1.5-2.0 equivalents), to drive the equilibrium towards the product.
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during the isolation and purification steps.
-
Distillation: Ensure your distillation setup is efficient, especially under vacuum. Poor vacuum can lead to the need for higher temperatures, which may promote side reactions.
-
Aqueous Washes: While a wash with a mild base like sodium bicarbonate can remove acidic impurities, it can also lead to hydrolysis of the anhydride product if contact time is prolonged or the pH is too high.
-
Mechanical Losses: On a small scale, product loss can be significant during transfers between glassware. Ensure you are using techniques to minimize these losses, such as rinsing glassware with the appropriate solvent.
-
Question 2: My final product is an oil or a semi-solid, not the expected crystalline solid. What impurities are likely present and how can I remove them?
Answer:
The physical state of your product is a strong indicator of its purity. An oily or semi-solid consistency suggests the presence of impurities that are depressing the melting point.
-
Common Impurities:
-
Unreacted 3-Methylglutaric Acid: Incomplete cyclization will leave the starting diacid in your product.
-
Acetic Acid: If acetic anhydride is used as the dehydrating agent, residual acetic acid will be present.
-
Mixed Acetic-3-Methylglutaric Anhydride: A potential side product is the formation of a mixed anhydride between acetic acid and 3-methylglutaric acid[1][2].
-
Polymeric Byproducts: At elevated temperatures, self-condensation or polymerization of the anhydride can occur[3][4].
-
-
Purification Strategy:
-
Vacuum Distillation: This is the most effective method to separate the desired anhydride from non-volatile impurities like the starting diacid and polymeric materials, and from more volatile impurities like acetic acid.
-
Recrystallization: If distillation does not yield a solid product, recrystallization from a suitable solvent system (e.g., ether/hexane) can help to isolate the pure crystalline anhydride.
-
Aqueous Bicarbonate Wash: Carefully washing the crude product (dissolved in an inert organic solvent) with a saturated sodium bicarbonate solution can remove acidic impurities. However, this must be done quickly and at a low temperature to minimize hydrolysis of the desired anhydride.
-
Question 3: My NMR or GC-MS analysis shows unexpected peaks. How can I identify the side products?
Answer:
Spectroscopic analysis is crucial for identifying impurities. Here's what to look for:
-
¹H NMR Spectroscopy:
-
Unreacted 3-Methylglutaric Acid: Look for a broad singlet corresponding to the carboxylic acid protons (typically >10 ppm).
-
Acetic Acid: A sharp singlet around 2.1 ppm.
-
Mixed Anhydride: You may observe additional signals in the aliphatic region due to the asymmetry of the molecule.
-
-
GC-MS Analysis:
-
The mass spectrum of the desired product will show a molecular ion peak corresponding to its molecular weight (128.13 g/mol ).
-
Impurities will have different retention times and mass fragmentation patterns. For example, 3-methylglutaric acid would likely be derivatized (e.g., silylated) for GC-MS analysis, leading to a different molecular weight and fragmentation pattern[5][6].
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent laboratory method is the dehydration of 3-methylglutaric acid using a dehydrating agent. Acetic anhydride is commonly used due to its effectiveness and ability to be removed relatively easily after the reaction[7]. The reaction is typically heated to drive off the acetic acid formed and to promote the cyclization.
Q2: What are the optimal reaction conditions to minimize side product formation?
To minimize side reactions, it is crucial to control the reaction temperature and time. Prolonged heating at high temperatures can lead to the formation of polymeric byproducts. A typical procedure involves heating 3-methylglutaric acid with a slight excess of acetic anhydride at a temperature sufficient to promote the reaction without causing decomposition (e.g., on a steam bath or at a controlled oil bath temperature). Monitoring the reaction progress is key to avoiding unnecessary heating.
Q3: How should I properly store this compound?
As a cyclic anhydride, this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar cyclic anhydrides[7][8].
Materials:
-
3-Methylglutaric acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
Place 3-methylglutaric acid in a round-bottom flask.
-
Add 1.5-2.0 molar equivalents of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture gently in a heating mantle or oil bath (e.g., 100-120 °C) for 1-2 hours.
-
After the reaction is complete (the solution should become homogeneous), allow the mixture to cool slightly.
-
Arrange the apparatus for distillation to remove the excess acetic anhydride and the acetic acid byproduct.
-
Once the lower boiling point components are removed, set up for vacuum distillation to purify the this compound. Collect the fraction at the appropriate boiling point and pressure (literature value: 180-182 °C at 25 mmHg)[9].
Visualization of Reaction and Side Products
Caption: Synthetic pathway and purification of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield and purity issues.
References
-
Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → (Acetic / Mixed) Anhydride with NaOH then CH₃COCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved from [Link]
-
Jones, D. E., Perez, L., & Ryan, R. O. (2020). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta, 502, 233–239. [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Perez, L., et al. (2021). Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. Mitochondrion, 58, 138-145. [Link]
-
LookChem. (n.d.). Cas 108-55-4,Glutaric anhydride. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (1998). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. ARKIVOC. [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved from [Link]
-
Fiveable. (2025, August 15). Glutaric anhydride. Retrieved from [Link]
-
ACS Omega. (2022, September 12). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
ACS Applied Polymer Materials. (2025, December 7). Effect of Glutaric Anhydride Addition on the Properties of a Nadic Anhydride Epoxy Vitrimer Network. Retrieved from [Link]
-
ResearchGate. (n.d.). Succinic/ or glutaric anhydride modified unsaturated (epoxy) polyesters. Retrieved from [Link]
-
Reddit. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS. Retrieved from [Link]
-
Sciencemadness.org. (2009, March 31). Glutaric Anhydride Purification. Retrieved from [Link]
-
Orphanet. (n.d.). 3-hydroxy-3-methylglutaric aciduria. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS analysis of 3MGC acid standards. Retrieved from [Link]
-
PubMed. (1992). GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Retrieved from [Link]
-
Familias GA. (n.d.). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. Retrieved from [Link]
-
Semantic Scholar. (2022, April 21). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. orgosolver.com [orgosolver.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. fiveable.me [fiveable.me]
- 5. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. familiasga.com [familiasga.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Glutaric Anhydride|Research-Chemical Reagent [benchchem.com]
- 9. 3-甲基戊二酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
Optimization of reaction conditions for 3-methyldihydro-2H-pyran-2,6(3H)-dione synthesis
Topic: Optimization of reaction conditions for 3-methyldihydro-2H-pyran-2,6(3H)-dione synthesis Common Name: 3-Methylglutaric Anhydride (3-MGA) CAS: 4166-53-4
Introduction: The Application Scientist's Perspective
You are likely synthesizing This compound (hereafter referred to as 3-MGA ) as a curing agent for epoxy resins, a precursor for hyperbranched polyesters, or an intermediate in pharmaceutical synthesis.
While the chemistry appears simple—a dehydration of 3-methylglutaric acid—the practical reality is often frustrated by three factors:
-
Thermodynamic Reversibility: The ring is prone to hydrolysis upon exposure to ambient moisture.
-
Thermal Instability: Prolonged heating leads to oligomerization (charring).
-
Phase Behavior: With a melting point of ~46°C, the product often isolates as a supercooled, sticky oil rather than a clean crystal, complicating purification.
This guide moves beyond textbook theory to provide a robust, scalable protocol optimized for yield and purity.
Module 1: Optimized Synthesis Protocol
The "Gold Standard" Method: Acetic Anhydride Dehydration
We prioritize the acetic anhydride (
Step-by-Step Workflow
-
Stoichiometry Setup:
-
Charge a round-bottom flask with 3-methylglutaric acid (1.0 equiv) .
-
Add Acetic Anhydride (1.5 - 2.0 equiv) . Note: The excess is critical to function as a solvent and ensure complete conversion.
-
-
Reaction (Dehydration):
-
Equip with a reflux condenser and a calcium chloride drying tube (or
line). -
Heat to reflux (approx. 140°C) for 2–3 hours .
-
Checkpoint: The solution should become homogeneous. If solids persist after 1 hour, check temperature or agitation.
-
-
Solvent Stripping (Critical Step):
-
Switch configuration to distillation.
-
Remove acetic acid and excess acetic anhydride under reduced pressure (water aspirator is sufficient initially).[1]
-
Why: Failure to remove all acetic acid will inhibit crystallization and catalyze hydrolysis later.
-
-
Purification:
-
Option A (High Purity): Vacuum distillation. Collect fraction at 118–122°C / 3.5 mmHg .
-
Option B (Bulk Solid): Dissolve residue in
(diethyl ether), cool to 0°C, and induce crystallization.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1: Optimized workflow for 3-MGA synthesis emphasizing the critical solvent stripping step to drive equilibrium.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My product remains a viscous oil and refuses to crystallize. How do I fix this?
Diagnosis: This is the most common issue. It is usually caused by (1) supercooling (the MP is low, ~46°C) or (2) trace acetic acid impurities preventing lattice formation. Corrective Action:
-
High-Vacuum Drying: Place the oil on a high-vacuum line (<1 mmHg) for 2 hours to remove trace volatiles.
-
Seed Crystal: If available, add a micro-spatula of pure 3-MGA.
-
Trituration: Add cold anhydrous diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce nucleation.
-
Storage: Store at 4°C. Spontaneous crystallization often occurs overnight.
Q2: The reaction mixture turned dark brown/black. Is the product ruined?
Diagnosis: Thermal degradation or "charring." This occurs if the reaction is heated >160°C or refluxed too long (>6 hours). Corrective Action:
-
Salvage: You must distill the product.[1][2] Crystallization will not remove the dark oligomers effectively. Perform a vacuum distillation; the pure anhydride will distill over as a clear liquid, leaving the black tar in the pot.
-
Prevention: Use an oil bath set strictly to 145°C (just above reflux) rather than a heating mantle, which creates hot spots.
Q3: My yield is low (<50%). Where did I lose the mass?
Diagnosis: Likely hydrolysis during workup. If you washed the reaction mixture with water to remove acids (a standard organic workup), you hydrolyzed the anhydride back to the diacid. Corrective Action:
-
Protocol Change: NEVER use aqueous washes for this synthesis.
-
Removal of Acid: Use distillation or azeotropic removal (toluene) to remove the acetic acid byproduct. Do not use sodium bicarbonate washes.
Module 3: Critical Parameter Optimization
The choice of dehydrating agent dictates the impurity profile.
Table 1: Comparison of Dehydration Methods
| Parameter | Acetic Anhydride ( | Thionyl Chloride ( | Thermal (Vacuum) |
| Primary Mechanism | Chemical Dehydration | Chlorination | Physical Dehydration |
| Reaction Temp | 140°C (Reflux) | 80°C (Reflux) | 200°C+ |
| Byproducts | Acetic Acid (Volatile) | ||
| Purity Profile | High (Easy separation) | Medium (S/Cl contamination risk) | Low (High polymerization risk) |
| Recommendation | Preferred | Alternative for small scale | Not Recommended |
Troubleshooting Logic Tree (DOT Diagram)
Caption: Figure 2: Decision tree for diagnosing yield and purity issues in 3-MGA synthesis.
References
-
Organic Syntheses. (1955).
-Methylglutaric Anhydride.[1][2] Collective Volume 4, p. 630; Vol. 39, p. 41. -
BenchChem. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-3-methyl-.
-
Sigma-Aldrich. (n.d.). 3-Methylglutaric anhydride Product Specification.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for cyclic anhydride synthesis via acetic anhydride).
Sources
Technical Support Center: Storage and Handling of 3-Methyldihydro-2H-pyran-2,6-dione
Welcome to the technical support center for 3-methyldihydro-2H-pyran-2,6(3H)-dione (also known as 3-methylglutaric anhydride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the decomposition of this valuable chemical intermediate during storage. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction to this compound Stability
This compound is a cyclic anhydride, a class of compounds known for their utility in organic synthesis. However, the strained ring and the presence of two carbonyl groups make the molecule susceptible to degradation, primarily through hydrolysis. Understanding the mechanisms of decomposition is the first step toward effective prevention.
The principal route of degradation is the hydrolytic cleavage of the anhydride ring by water, leading to the formation of 3-methylglutaric acid. This process can be catalyzed by both acidic and basic conditions. Furthermore, exposure to elevated temperatures can accelerate this degradation and may lead to other decomposition pathways.
This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical steps to mitigate decomposition during storage.
Core Stability-Influencing Factors
| Factor | Impact on Stability | Mitigation Strategy |
| Moisture/Humidity | High: Promotes rapid hydrolysis to 3-methylglutaric acid. | Store in a tightly sealed container with a desiccant. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Temperature | High: Accelerates the rate of hydrolysis and can lead to thermal decomposition. | Store in a cool, controlled environment. Avoid exposure to direct sunlight and heat sources. |
| pH | Acidic or Basic Conditions: Catalyzes the hydrolysis of the anhydride ring. | Store in a neutral environment. Avoid contact with acidic or basic substances. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, alcohols, and amines can react with and degrade the compound.[1] | Store in a dedicated, chemically resistant container. Do not store in close proximity to incompatible chemicals. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is room temperature. To minimize exposure to moisture, the container should be tightly sealed. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended to displace any ambient moisture and oxygen.
Q2: What type of container should I use for storing this compound?
A2: It is crucial to use a container made of a non-reactive material. Glass containers with a secure, tight-fitting lid are an excellent choice. If a plastic container is used, it should be made of a chemically resistant polymer such as high-density polyethylene (HDPE). It is the shipper's responsibility to ensure packaging compatibility with the product.[2]
Q3: Is the use of a desiccant recommended?
A3: Yes, placing a desiccant, such as silica gel or molecular sieves, inside the storage container is a highly effective way to absorb any residual moisture and maintain a dry environment.[3] This is particularly important for long-term storage or in humid environments.
Decomposition and Purity
Q4: How can I tell if my sample of this compound has started to decompose?
A4: The primary degradation product is 3-methylglutaric acid. While visual inspection might not always reveal decomposition, a change in the physical appearance of the solid (e.g., clumping or becoming sticky) could indicate moisture absorption. The most reliable way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Q5: What is the primary decomposition product, and how can I detect it?
A5: The main decomposition product is 3-methylglutaric acid, formed through hydrolysis.[4] This dicarboxylic acid can be detected and quantified using GC-MS after a derivatization step, such as silylation, to make it volatile.[5] HPLC can also be used to separate and quantify both the parent anhydride and the diacid.
Troubleshooting
Q6: I suspect my material has been exposed to moisture. Can I still use it?
A6: If you suspect moisture exposure, it is critical to first assess the purity of the material. A quantitative analysis (e.g., by HPLC) will determine the percentage of the remaining active compound. Depending on the level of degradation and the tolerance of your specific application for the presence of 3-methylglutaric acid, you may still be able to use the material. However, for applications requiring high purity, it is advisable to use a fresh, uncompromised sample.
Q7: My experiment is giving inconsistent results. Could it be related to the stability of this compound?
A7: Yes, the use of a partially degraded starting material can be a significant source of experimental variability. The presence of the hydrolysis product, 3-methylglutaric acid, can alter the stoichiometry of your reaction and potentially interfere with the desired chemical transformation. We recommend verifying the purity of your reagent before use, especially if it has been in storage for an extended period or if the storage conditions have been suboptimal.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its hydrolysis product, 3-methylglutaric acid.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound sample
-
3-methylglutaric acid standard (for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.[6]
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Standard Preparation: Prepare a standard solution of 3-methylglutaric acid in the same solvent.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and standard solutions.
-
Run the HPLC method with UV detection at an appropriate wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and 3-methylglutaric acid by comparing the retention times with the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
-
Protocol 2: Detection of 3-Methylglutaric Acid by GC-MS with Silylation
This protocol is specifically for the detection and quantification of the hydrolysis product, 3-methylglutaric acid.
Instrumentation and Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms)
-
Silylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
3-methylglutaric acid standard
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the suspect this compound sample in a suitable anhydrous solvent.
-
To specifically analyze for the diacid, an extraction from an aqueous solution may be necessary.
-
-
Derivatization:
-
Evaporate the solvent from the sample and standard under a stream of dry nitrogen.
-
Add a solution of the silylation reagent in pyridine to the dried residue.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample and standard into the GC-MS.
-
Use a suitable temperature program to separate the components.
-
The mass spectrometer will provide mass spectra for peak identification.
-
-
Data Analysis:
-
Identify the peak for the derivatized 3-methylglutaric acid based on its retention time and mass spectrum, comparing it to the derivatized standard.
-
Quantification can be achieved by using an internal standard and creating a calibration curve.
-
Visualizing Decomposition and Prevention
Decomposition Pathway
The primary decomposition pathway for this compound is hydrolysis. The following diagram illustrates this chemical transformation.
Caption: Hydrolysis of this compound.
Recommended Storage Workflow
To ensure the long-term stability of this compound, a systematic storage workflow should be followed.
Caption: Recommended storage workflow for optimal stability.
References
-
HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. (n.d.). SIELC. Retrieved February 27, 2026, from [Link]
-
Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 27, 2026, from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved February 27, 2026, from [Link]
-
Endothermic signals to 3,3-dimethylglutaric anhydride. (2023, September 5). ResearchGate. Retrieved February 27, 2026, from [Link]
-
GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 27, 2026, from [Link]
-
What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? | 2018-03-16. (2018, March 16). Adhesives & Sealants Industry. Retrieved February 27, 2026, from [Link]
-
Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. (2023, September 5). ResearchGate. Retrieved February 27, 2026, from [Link]
-
3-Methylglutaric acid in energy metabolism. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Stabilization of anhydrides. (n.d.). Google Patents.
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (n.d.). Central European Journal of Energetic Materials. Retrieved February 27, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Hopax. Retrieved February 27, 2026, from [Link]
-
β-METHYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (n.d.). LCGC. Retrieved February 27, 2026, from [Link]
-
Effect of Hydrolysis Temperature and Acid Solution Concentration on Hydrolysis Of Hyacinth. (n.d.). Itenas. Retrieved February 27, 2026, from [Link]
-
Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
-
Chemical Compatibility. (2021, July 12). ICC The Compliance Center. Retrieved February 27, 2026, from [Link]
-
dihydro-3-methyl-2H-pyran-2,6(3H)-dione CAS#: 31468-33-4. (n.d.). ChemWhat. Retrieved February 27, 2026, from [Link]
-
The thermal and photochemical decomposition of maleic anhydride in the gas phase. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023, January 9). MDPI. Retrieved February 27, 2026, from [Link]
-
Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione. (2018, May 16). SIELC. Retrieved February 27, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved February 27, 2026, from [Link]
-
Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. (2024, September 30). MDPI. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Methyldihydro-2H-pyran-2,6(3H)-dione
Welcome to our dedicated technical support center for the purification of 3-methyldihydro-2H-pyran-2,6(3H)-dione, also commonly known as 3-methylglutaric anhydride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights and practical solutions to the challenges you may encounter.
The purification of this compound is often described as "troublesome" in the literature for a reason.[1] Its inherent reactivity as a cyclic anhydride, coupled with the nature of its common synthetic routes, presents a unique set of purification challenges. This guide is structured to address these issues directly in a question-and-answer format, providing not just the "what" but also the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of impurity in my sample of this compound?
A1: The most common impurity is 3-methylglutaric acid, the corresponding dicarboxylic acid. This arises from the hydrolysis of the anhydride ring in the presence of water.[2][3] Even trace amounts of moisture in solvents, on glassware, or from the atmosphere can lead to significant contamination. Other potential impurities can include unreacted starting materials from the synthesis, such as diethyl malonate and methyl crotonate, or intermediates like triethyl 2-methyl-1,1,3-propanetricarboxylate, depending on the synthetic route employed.[1]
Q2: How should I properly store purified this compound to maintain its purity?
A2: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Storing it in a desiccator over a strong drying agent like phosphorus pentoxide can also help to prevent hydrolysis. For long-term storage, refrigeration in a moisture-proof container is recommended to minimize any potential degradation.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a white to off-white crystalline solid with a low melting point, typically in the range of 42-46 °C. A broad melting range or a melting point below this range often indicates the presence of impurities, most commonly the hydrolysis product, 3-methylglutaric acid.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.
Recrystallization
Q: I'm having difficulty getting my this compound to crystallize. What could be the problem?
A: This is a common issue, often stemming from a few key factors:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[5] Given the compound's polarity, a good starting point is a solvent system that balances polarity.
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.[6] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Presence of Oily Impurities: If your crude product is an oil or a semi-solid, it may contain impurities that are inhibiting crystallization. An initial purification step, such as a quick filtration through a silica plug, might be necessary to remove some of these interfering substances.
Troubleshooting Steps:
-
Solvent Selection: If you are unsure about the solvent, perform small-scale solubility tests with a range of solvents. A table of suggested solvents is provided below.
-
Reduce Solvent Volume: If you suspect you've added too much solvent, you can carefully evaporate some of it under a gentle stream of inert gas and then attempt to cool the solution again.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a tiny crystal of pure product, if available, is also a very effective method.[4]
| Solvent System | Rationale | Boiling Point (°C) |
| Toluene / Heptane | Toluene will dissolve the compound when hot, and the addition of heptane as an anti-solvent will induce crystallization upon cooling. | Toluene: 111, Heptane: 98 |
| Diethyl Ether / Hexane | Diethyl ether is a good solvent, and hexane can be used as an anti-solvent. Be cautious of the low boiling point of ether. | Diethyl Ether: 34.6, Hexane: 69 |
| Ethyl Acetate / Hexane | A common and effective solvent/anti-solvent pair for moderately polar compounds. | Ethyl Acetate: 77.1, Hexane: 69 |
Q: The melting point of my recrystallized this compound is still broad. What does this indicate?
A: A broad melting point range is a classic sign of an impure compound. The most likely culprit is the presence of 3-methylglutaric acid due to hydrolysis during the recrystallization process.
Preventative Measures:
-
Use Anhydrous Solvents: Ensure all your solvents are thoroughly dried before use.
-
Dry Glassware: Oven-dry all glassware and allow it to cool in a desiccator before use.
-
Minimize Exposure to Air: Perform the recrystallization under a blanket of inert gas if possible, and minimize the time the hot solution is exposed to the atmosphere.
Column Chromatography
Q: I need to purify my compound by column chromatography. What stationary and mobile phases should I use?
A: For a moderately polar compound like this compound, normal-phase column chromatography on silica gel is a suitable method.[7]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first. A good target Rf value for your product is around 0.3-0.4.
-
Starting Solvent System: Begin with a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a hexane/ethyl acetate gradient. Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity.
-
For More Polar Impurities: If you are trying to separate the more polar 3-methylglutaric acid, you will need to increase the polarity of the eluent significantly to elute it from the column after your product has come off.
-
Q: My compound is streaking on the TLC plate and the column. How can I resolve this?
A: Streaking is often caused by the compound being too polar for the chosen mobile phase or due to interactions with the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Add a small amount of a more polar solvent to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 1-2% of acetic acid can help to sharpen the spots by protonating any basic sites on the silica and reducing tailing.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or acidic).
-
Check for Hydrolysis: The streak could be due to on-plate or on-column hydrolysis. Ensure your solvents are dry.
Distillation
Q: I am trying to purify this compound by vacuum distillation, but I suspect it is decomposing. What are the signs and how can I prevent this?
A: The compound has a boiling point of 180-182 °C at 25 mmHg. Decomposition at high temperatures is a risk for many organic molecules.
Signs of Decomposition:
-
Darkening of the liquid in the distillation flask.
-
Pressure fluctuations during the distillation.
-
Low yield of the distilled product.
Preventative Measures:
-
Use a Good Vacuum: A lower pressure will allow the compound to distill at a lower temperature, reducing the risk of thermal decomposition. Ensure your vacuum pump is in good working order and all connections are secure.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the liquid closely. Do not heat the flask too aggressively.
-
Fractional Distillation: If you have closely boiling impurities, a fractional distillation setup with a Vigreux or packed column can provide better separation at a lower head temperature.[1]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary impurity, 3-methylglutaric acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom R1 column has also been reported to be effective.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Expected Elution: The more polar 3-methylglutaric acid will elute earlier than the less polar this compound.
Protocol 2: General Guideline for Recrystallization
This is a general procedure that should be optimized based on the specific impurities present in your crude material.
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair (see table above).
-
Dissolution: Place the crude this compound in an oven-dried Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., toluene) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Two Solvents: While the solution in the primary solvent is still hot, add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent or the recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Hydrolysis of this compound to 3-methylglutaric acid.
References
-
SIELC Technologies. (n.d.). Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. Retrieved from [Link]
-
Fiveable. (2025, August 15). 4.3 Acid anhydrides. Organic Chemistry II. Retrieved from [Link]
-
Juby, A. (n.d.). Recrystallization. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). Recrystallization method. Retrieved from [Link]
-
Powner, M. W., & Sutherland, J. D. (2025, February 27). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Nature Communications, 16(1), 1234. Retrieved from [Link]
-
Mao, L., & Imam, S. H. (2021). Production of Cyclic Anhydride-Modified Starches. Polymers, 13(9), 1432. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Li, W., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34185–34192. Retrieved from [Link]
-
Cason, J. (1955). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 35, 77. doi:10.15227/orgsyn.035.0077. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Technology. (n.d.). Chromatography. Retrieved from [Link]
-
Becht. (n.d.). Distillation & Troubleshooting. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. columbia.edu [columbia.edu]
- 8. Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Identification of impurities in 3-methyldihydro-2H-pyran-2,6(3H)-dione samples
Welcome to the Technical Support Center for the analysis and impurity profiling of 3-methyldihydro-2H-pyran-2,6(3H)-dione , commonly known as 3-methylglutaric anhydride (3-MGA) .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with cyclic anhydrides. 3-MGA (CAS: 4166-53-4) is a highly reactive, moisture-sensitive intermediate[1]. Analytical missteps often lead to artificial degradation, resulting in false impurity reports. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your data is accurate and reproducible.
Section 1: Troubleshooting Common Analytical Challenges
Issue 1: Peak Splitting or the Appearance of a Growing Early-Eluting Peak in RP-HPLC
-
The Cause: Spontaneous hydrolysis of 3-MGA into 3-methylglutaric acid.
-
The Causality: The cyclic anhydride ring is highly susceptible to nucleophilic attack by water. When exposed to atmospheric moisture during storage, or to the aqueous mobile phase during High-Performance Liquid Chromatography (HPLC), the ring opens to form a dicarboxylic acid[2]. Because the diacid is significantly more polar than the intact anhydride, it interacts less with the C18 stationary phase, resulting in a distinct, early-eluting peak.
-
The Solution: Minimize aqueous exposure. Prepare samples exclusively in anhydrous, aprotic solvents (e.g., dry acetonitrile) and utilize a fast LC gradient to reduce the analyte's residence time in the aqueous mobile phase.
Issue 2: Poor Resolution of Closely Eluting Hydrophobic Impurities
-
The Cause: The presence of isomeric or homologous aliphatic anhydrides, such as 2-methylglutaric anhydride or ethylsuccinic anhydride[3].
-
The Causality: These impurities are common byproducts of upstream industrial syntheses (e.g., hydrocyanation routes)[3]. Because they share identical molecular weights (C6H8O3, MW 128.13) and near-identical polarities with 3-MGA, standard C18 columns lack the shape selectivity required to resolve them.
-
The Solution: Switch to a specialized mixed-mode or low-silanol activity reverse-phase column (such as the Newcrom R1) that offers enhanced steric selectivity for structural isomers[4].
Decision tree for troubleshooting anomalous peaks in 3-MGA chromatographic analysis.
Section 2: Self-Validating Experimental Protocols
To guarantee scientific integrity, analytical methods must be self-validating. The following protocols include built-in checks to differentiate between endogenous sample impurities and method-induced artifacts.
Protocol 1: Moisture-Controlled RP-HPLC Method for 3-MGA Purity
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q water) and Mobile Phase B (HPLC-grade Acetonitrile). Add 0.1% Formic Acid to both.
-
Causality: The acidic modifier (pH ~2.7) suppresses the ionization of any formed 3-methylglutaric acid, ensuring sharp peak shapes, and stabilizes the anhydride against base-catalyzed hydrolysis[4].
-
-
Sample Preparation: Dissolve the 3-MGA sample in anhydrous acetonitrile (stored over molecular sieves) to a concentration of 1 mg/mL. Vortex gently.
-
Chromatographic Execution:
-
Column: Low-silanol C18 or mixed-mode column (e.g., Newcrom R1, 3 µm)[4].
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes (fast gradient).
-
-
System Validation (Self-Validating Step): Inject the sample immediately upon preparation (
), then inject the exact same vial 4 hours later ( ). Calculate the delta in the 3-methylglutaric acid peak area.-
Interpretation: If the acid peak area at
is 2% and remains 2% at , the impurity is endogenous to your solid sample. If the peak grows to 5% at , your autosampler environment is inducing in-vial hydrolysis. You must lower the autosampler temperature to 4°C or utilize just-in-time sample preparation.
-
Protocol 2: GC-MS Derivatization Workflow for Acidic Impurities
Because high injection port temperatures in GC-MS can thermally degrade anhydrides, derivatization is used to lock acidic impurities into stable, volatile forms.
-
Silylation: React 5 mg of the 3-MGA sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS in 1 mL of anhydrous pyridine. Incubate at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL into a DB-5MS column. Use a temperature program of 80°C (hold 2 min) ramping to 280°C at 15°C/min.
-
Data Interpretation: Intact 3-MGA lacks active protons and will elute without derivatization (MW 128). The 3-methylglutaric acid impurity will be di-silylated, shifting its mass to 290 m/z.
-
Causality: This massive mass shift definitively separates the acid impurity from any co-eluting isomeric anhydrides that do not react with BSTFA.
-
Workflow for identifying 3-methylglutaric anhydride and its hydrolysis impurity.
Section 3: Quantitative Data & Spectroscopic Markers
To assist in rapid peak identification, use the following table of chromatographic and spectroscopic markers for 3-MGA and its most common synthetic and degradation impurities.
| Analyte | Formula | MW ( g/mol ) | HPLC Elution Order | Key FTIR Band (cm⁻¹) |
| 3-Methylglutaric Acid (Hydrolysis Impurity) | C₆H₁₀O₄ | 146.14 | 1 (Most Polar) | ~1700 (Broad, COOH stretch) |
| 3-Methylglutaric Anhydride (Target) | C₆H₈O₃ | 128.13 | 2 | ~1810, 1760 (Anhydride C=O doublet) |
| 2-Methylglutaric Anhydride (Isomeric Impurity) | C₆H₈O₃ | 128.13 | 3 (Close to Target) | ~1810, 1760 (Anhydride C=O doublet) |
| Ethylsuccinic Anhydride (Isomeric Impurity) | C₆H₈O₃ | 128.13 | 4 (Close to Target) | ~1810, 1760 (Anhydride C=O doublet) |
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my 3-MGA assay drop over time during storage, even in a sealed container? A: 3-MGA is highly hygroscopic. Over time, it slowly absorbs trace atmospheric moisture, converting the solid anhydride into 3-methylglutaric acid[2]. This solid-state conversion can actually be monitored non-destructively using solid-state ¹H NMR, which detects changes in methyl group rotation dynamics as the crystal lattice shifts from the rigid anhydride to the more flexible acid[2]. Always store 3-MGA under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
Q: Can I use basic mobile phases (e.g., ammonium hydroxide) to improve peak shape in HPLC? A: Absolutely not. Basic conditions will rapidly catalyze the hydrolysis of the anhydride into its carboxylate salts before the sample even reaches the detector. You must always use acidic modifiers (pH 2-3) to maintain the structural integrity of the anhydride ring during the chromatographic run[4].
Q: How do I definitively differentiate 3-MGA from 2-methylglutaric anhydride if they co-elute? A: Because they are structural isomers[3], they cannot be distinguished by low-resolution mass spectrometry (both yield a molecular ion of 128 m/z). You must rely on ¹H NMR spectroscopy. The splitting pattern of the methyl group will differ significantly: 3-MGA will show a doublet coupled to a single methine proton at the 3-position, whereas 2-methylglutaric anhydride will show a different coupling environment adjacent to the carbonyl carbon.
References
- Source: National Institutes of Health (NIH)
- Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column Source: SIELC Technologies URL
- WO2015128401A1 - Process for the preparation of modified silica, modified silica and its uses, in particular for the reinforcement of polymers Source: Google Patents URL
- 3-Methylglutaric anhydride 98 4166-53-4 Source: Sigma-Aldrich URL
Sources
- 1. 3-Methylglutaric anhydride 98 4166-53-4 [sigmaaldrich.com]
- 2. Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015128401A1 - Process for the preparation of modified silica, modified silica and its uses, in particular for the reinforcement of polymers - Google Patents [patents.google.com]
- 4. Separation of 3-Methylglutaric anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Monitoring Reactions of 3-Methyldihydro-2H-pyran-2,6(3H)-dione by TLC
Welcome to the technical support center for monitoring the progress of chemical reactions involving 3-methyldihydro-2H-pyran-2,6(3H)-dione using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring. Our focus is on practical, field-tested insights grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor a reaction's progress?
A1: Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate components of a mixture.[1] In the context of reaction monitoring, it allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2][3] The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5]
As the reaction proceeds, aliquots are taken at various time points and spotted on a TLC plate.[2] By comparing the spots corresponding to the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture), one can visualize the disappearance of the reactant and the appearance of the product.[6]
Q2: How do I select an appropriate solvent system (eluent) for TLC analysis of this compound?
A2: The choice of eluent is critical and depends on the polarity of the compounds being separated.[1] this compound, being a lactone with two carbonyl groups, is a relatively polar molecule. Therefore, a solvent system with moderate to high polarity will likely be required to achieve good separation.
A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3] A typical initial ratio to try would be 1:1 hexane:ethyl acetate.[1] The polarity of the mobile phase can then be adjusted by varying the ratio of these solvents to achieve an optimal retention factor (Rf) for the starting material, ideally between 0.3 and 0.4.[4][6]
Q3: What is the Retention Factor (Rf) and how is it calculated?
A3: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin.[7][8][9]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]
The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[11] Therefore, it is crucial to report the solvent system used when stating an Rf value.[7]
Q4: How can I visualize the spots on the TLC plate if they are not colored?
A4: Since this compound and many of its potential reactants and products are colorless, a visualization technique is required.[12] Common methods include:
-
UV Light (254 nm): If the compounds are UV-active (e.g., contain aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background when viewed under a UV lamp.[5][13]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as temporary yellow-brown spots.[13]
-
Staining Reagents: These are chemical solutions that react with the compounds on the plate to produce colored spots, often after heating.[13] For lactones and esters, specific stains can be particularly effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including many organic molecules. It appears as yellow-to-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for a wide range of functional groups and often gives a variety of colors, which can aid in distinguishing between different spots.[14]
-
Hydroxylamine-Iron(III) Chloride Stain: This is a more specific stain for esters and lactones, which typically appear as purple or reddish-brown spots.[15]
-
Troubleshooting Guide
This section addresses common problems encountered when using TLC to monitor reactions involving this compound.
Problem 1: All spots remain at the baseline (Rf ≈ 0).
-
Cause: The eluent is not polar enough to move the polar compounds up the silica gel plate.[4]
-
Solution: Increase the polarity of the solvent system. This can be achieved by increasing the proportion of the more polar solvent (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate mixture).[4][16]
Problem 2: All spots run to the top of the plate (Rf ≈ 1).
-
Cause: The eluent is too polar, causing all compounds to travel with the solvent front.[4]
-
Solution: Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate mixture).[4][16]
Problem 3: The spots are streaked rather than well-defined circles.
-
Cause:
-
Sample Overload: The sample spotted on the plate is too concentrated.[17][18][19]
-
High Polarity of the Compound: Highly polar compounds can interact strongly with the silica gel, leading to tailing.[20]
-
Acidic or Basic Nature: If the compound is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking.[18]
-
Decomposition on the Plate: The compound may be unstable on the silica gel.
-
-
Solution:
-
Dilute the sample before spotting it on the TLC plate.[20]
-
Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic or formic acid can help. For basic compounds, a few drops of triethylamine or ammonia can be added.[18]
-
To check for decomposition, a 2D TLC can be performed. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent system. If the spot is on the diagonal, the compound is stable. If new spots appear off the diagonal, it is decomposing.
-
Problem 4: The reactant and product spots have very similar Rf values and are difficult to resolve.
-
Cause: The chosen solvent system does not provide adequate separation.
-
Solution:
-
Systematically Vary the Solvent System: Try a range of solvent ratios.
-
Change the Solvent System: Experiment with different solvent combinations. For example, try dichloromethane/methanol or toluene/ethyl acetate.[3]
-
Use a Co-spot: The co-spot lane, where the starting material and reaction mixture are spotted together, can help to determine if two spots are indeed different. If they are different, the co-spot may appear elongated or as two overlapping spots.[6]
-
Problem 5: No spots are visible on the TLC plate after visualization.
-
Cause:
-
Sample Concentration is Too Low: There may not be enough material to be detected.[17]
-
Inappropriate Visualization Technique: The chosen method may not be suitable for the compounds of interest.
-
Solvent Level Too High in the Chamber: If the initial solvent level is above the origin line, the sample will dissolve into the solvent pool instead of running up the plate.[17]
-
-
Solution:
-
Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[17]
-
Try a different visualization method. A universal stain like potassium permanganate is often a good choice.
-
Ensure the solvent level in the developing chamber is below the origin line on the TLC plate.[1]
-
Experimental Protocols
Detailed Step-by-Step Methodology for TLC Monitoring
-
Prepare the TLC Chamber:
-
Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm.[6]
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.[11]
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Spot the TLC Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'C' lanes. The spots should be as small as possible (1-2 mm in diameter).[1]
-
Take an aliquot of the reaction mixture and spot it on the 'RM' and 'C' lanes (spotting over the starting material in the 'C' lane).[2]
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[12]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[5]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[12]
-
-
Visualize and Analyze the TLC Plate:
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).[13]
-
Circle the visualized spots with a pencil.
-
Calculate the Rf value for each spot.[7]
-
Assess the progress of the reaction by observing the intensity of the starting material spot and the product spot in the 'RM' lane. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[2]
-
Data Presentation
| Compound Type | Typical Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range | Suitable Visualization Techniques |
| Starting Material (e.g., a less polar precursor) | Low to Medium | 4:1 to 2:1 | 0.4 - 0.6 | UV (if applicable), KMnO₄, p-Anisaldehyde |
| This compound | Medium to High | 1:1 to 1:2 | 0.2 - 0.4 | KMnO₄, p-Anisaldehyde, Hydroxylamine-FeCl₃ |
| Product (e.g., a more polar derivative) | High | 1:2 to 1:4 | 0.1 - 0.3 | KMnO₄, p-Anisaldehyde, Specific functional group stains |
Visualizations
Caption: A decision tree for troubleshooting common TLC problems.
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. [Link]
-
University of Rochester. Troubleshooting: TLC. University of Rochester Chemistry Department. [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy. YouTube. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. Study.com. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
Unknown. Thin Layer Chromatography (TLC). [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. [Link]
-
EPFL. TLC Visualization Reagents. EPFL. [Link]
-
DSpace@MIT. 7.3. Thin layer Chromatography (TLC) Guide. DSpace@MIT. [Link]
-
ResearchGate. (2024, April 23). TLC troubleshooting - Plant extract - strange in polar mobile Phase - What could be the reason?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. operachem. [Link]
-
ResearchGate. (2025, August 6). Color and Chemical Reactions of Selected Sesquiterpene Lactones and Ecdysones from Asteraceae on TLC Plates. ResearchGate. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]
-
ChemBAM. TLC troubleshooting. ChemBAM. [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Microbioz India. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
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University of Rochester. How To: Monitor by TLC. University of Rochester Chemistry Department. [Link]
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University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methyldihydro-2H-pyran-2,6-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR data for 3-methyldihydro-2H-pyran-2,6(3H)-dione, also known as 3-methylglutaric anhydride. To provide a comprehensive understanding of the influence of substitution on the pyran-2,6-dione scaffold, we will compare its spectral data with that of the parent compound, dihydro-2H-pyran-2,6(3H)-dione (glutaric anhydride), and a disubstituted analog, 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione. This guide is intended to serve as a practical reference for researchers, scientists, and professionals in drug development who rely on precise spectral interpretation.
The Significance of NMR in Structural Characterization
NMR spectroscopy provides a wealth of information regarding the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts (δ) reveal the electronic environment of the nuclei, with different functional groups and electronic effects causing shifts to higher or lower frequencies. Spin-spin coupling, observed as signal splitting in ¹H NMR, provides information about the connectivity of adjacent, non-equivalent protons. For the compounds discussed herein, NMR is crucial for confirming their identity, assessing purity, and understanding the conformational effects of alkyl substitution on the heterocyclic ring.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR data for this compound and its analogs were acquired in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data Comparison
The proton NMR spectra of these three compounds, while sharing similarities due to the common pyran-2,6-dione core, exhibit distinct differences arising from the nature of substitution at the C3 position.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~2.87 | m | - |
| H-4 | ~2.42 | m | - | |
| H-5 | ~2.33 | m | - | |
| -CH₃ | ~1.14 | d | - | |
| Dihydro-2H-pyran-2,6(3H)-dione (Glutaric Anhydride) | H-3, H-5 | ~2.8 | m | - |
| H-4 | ~2.1 | m | - | |
| 3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione | H-4 | Data not explicitly found | s | - |
| H-5 | Data not explicitly found | s | - | |
| -CH₃ | Data not explicitly found | s | - |
Note: The multiplicities and coupling constants for some signals were not explicitly available in the searched literature and are denoted with a dash. The assignments for this compound are based on typical chemical shift ranges and expected splitting patterns.
Analysis of ¹H NMR Data:
-
Dihydro-2H-pyran-2,6(3H)-dione: The parent compound exhibits a simple spectrum with two multiplets. The protons at C3 and C5 are chemically equivalent and appear as a multiplet around 2.8 ppm, while the C4 protons appear as a multiplet at a more upfield position around 2.1 ppm.
-
This compound: The introduction of a methyl group at the C3 position breaks the symmetry of the ring. This results in more complex multiplets for the ring protons (H-3, H-4, and H-5). The methyl group itself appears as a doublet around 1.14 ppm, indicating its coupling to the single proton at C3.
-
3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione: With two methyl groups at the C3 position, the spectrum is expected to simplify again. The methyl groups would appear as a singlet, and the protons at C4 and C5 would likely appear as singlets due to the absence of adjacent protons for coupling.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide a clear picture of the carbon framework of these molecules. The chemical shifts of the carbonyl carbons are particularly diagnostic.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O (C2, C6) | Data not explicitly found |
| C3 | Data not explicitly found | |
| C4 | Data not explicitly found | |
| C5 | Data not explicitly found | |
| -CH₃ | Data not explicitly found | |
| Dihydro-2H-pyran-2,6(3H)-dione (Glutaric Anhydride) | C=O (C2, C6) | ~170 |
| C3, C5 | ~34 | |
| C4 | ~19 | |
| 3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione | C=O (C2, C6) | Data not explicitly found |
| C3 | Data not explicitly found | |
| C4 | Data not explicitly found | |
| C5 | Data not explicitly found | |
| -CH₃ | Data not explicitly found |
Note: Explicit, fully assigned ¹³C NMR data for this compound and its dimethyl analog were not found in the initial searches. The data for glutaric anhydride is based on typical values for such structures.
Analysis of ¹³C NMR Data:
-
Dihydro-2H-pyran-2,6(3H)-dione: The spectrum is characterized by three signals corresponding to the carbonyl carbons, the equivalent C3 and C5 carbons, and the C4 carbon.
-
This compound: The methyl substituent is expected to cause a downfield shift for the C3 carbon and will introduce an additional signal for the methyl carbon itself, typically in the upfield region (15-25 ppm). The loss of symmetry will result in distinct signals for C2, C3, C4, C5, and C6.
-
3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione: The quaternary C3 carbon will have a characteristic chemical shift, and the two methyl groups will be equivalent, giving rise to a single signal. The C4 and C5 carbons will also be equivalent.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution and lineshape.
-
Temperature: Set the sample temperature to a constant value, typically 25 °C (298 K).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
Visualizing Molecular Structure and NMR Correlations
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structures and the expected correlations.
Caption: Structure of this compound with atom numbering.
Caption: General workflow for NMR-based structural analysis.
Conclusion
The comparative analysis of the ¹H and ¹³C NMR spectra of this compound, glutaric anhydride, and 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione effectively demonstrates the influence of alkyl substitution on the chemical environment of the pyran-2,6-dione ring system. The changes in symmetry are clearly reflected in the number and multiplicity of signals in both proton and carbon spectra. This guide provides a foundational reference for the spectral characterization of these and related compounds, underscoring the power of NMR spectroscopy in modern chemical research and development.
References
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PubChem. Glutaric anhydride. [Link]
-
PubChem. 3,3-Dimethylglutaric anhydride. [Link]
-
Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. [Link]
-
Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Comparison of 3-methyldihydro-2H-pyran-2,6(3H)-dione with other lactones in synthesis
An In-Depth Guide to the Synthetic Utility of 3-Methyldihydro-2H-pyran-2,6(3H)-dione Compared to Common Lactones
This guide provides a comprehensive comparison of this compound, a substituted cyclic anhydride, with other synthetically relevant lactones. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about building block selection in complex organic synthesis. We will move beyond simple cataloging of reactions to explore the causal relationships between structure, reactivity, and application, supported by experimental data and protocols.
Introduction: this compound – A Prochiral Synthon
This compound, also known as 3-methylglutaric anhydride, is a six-membered cyclic anhydride.[1][2] While structurally related to δ-lactones, its identity as a cyclic anhydride confers a distinct and highly valuable reactivity profile. The key feature of this molecule is its prochiral nature. The two carbonyl groups are chemically equivalent in an achiral environment but become diastereotopic when approached by a chiral reagent. This property makes it an exceptional building block for asymmetric synthesis, allowing for the efficient and stereocontrolled introduction of a methylated carbon stereocenter.
Its synthesis is straightforward, typically involving the dehydration of 3-methylglutaric acid with a reagent like acetic anhydride, making it an accessible starting material.[3]
A Comparative Framework: Selecting the Right Lactone
To fully appreciate the unique role of this compound, we will compare it against a panel of other common cyclic esters. This selection is designed to highlight critical differences in ring size, functional group reactivity, and thermodynamic stability.
-
β-Butyrolactone (BBL): A four-membered lactone, its high ring strain dictates its reactivity, making it a cornerstone for ring-opening polymerization (ROP).[4][5]
-
δ-Valerolactone (DVL): A six-membered lactone, it serves as a direct structural analogue to the pyran-dione ring system, allowing for a clear comparison between a simple lactone and a cyclic anhydride. It is also a prominent monomer in polymer science.[6][7][8]
-
Glutaric Anhydride: The parent, unsubstituted pyran-dione, which helps to isolate the specific steric and electronic effects of the 3-methyl substituent.[9]
Caption: Logical workflow for the comparative guide.
Head-to-Head Comparison: Performance in Synthesis
Synthetic Accessibility
The ease of obtaining a starting material is a critical factor in its practical application. All the compounds discussed are readily accessible, though through different industrial routes.
| Compound | Common Starting Material(s) | Typical Synthetic Route |
| This compound | 3-Methylglutaric acid | Dehydration (e.g., with acetic anhydride).[3] |
| Glutaric Anhydride | Glutaric acid | Dehydration (e.g., with acetic anhydride).[3] |
| β-Butyrolactone | Diketene or Ethanal + Ketene | Hydrogenation of diketene or cycloaddition.[4] |
| δ-Valerolactone | 1,5-Pentanediol or Bio-based feedstocks | Dehydrogenation or Baeyer-Villiger oxidation.[8] |
Fundamental Reactivity: Anhydride vs. Lactone
The most significant difference between this compound and lactones like DVL and BBL lies in the core functional group. As a cyclic anhydride, it possesses two electrophilic carbonyl carbons linked by an oxygen atom, making it significantly more reactive towards nucleophiles than a standard lactone.
Nucleophilic attack on an anhydride results in the cleavage of a C-O bond and the formation of a carboxylate leaving group, which is a thermodynamically favorable process. In contrast, nucleophilic acyl substitution on a lactone generates an alkoxide, a much poorer leaving group, making the reaction less favorable and often requiring catalysis or harsher conditions.
Caption: Desymmetrization of a prochiral anhydride.
Causality: This protocol, adapted from literature principles, uses a chiral secondary alcohol to induce diastereoselectivity. [10][11]The choice of a non-coordinating solvent like toluene and a base like DMAP (4-dimethylaminopyridine) is crucial. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. The steric environment of the chiral alcohol dictates which of the two carbonyls is attacked preferentially.
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.28 g, 10.0 mmol).
-
Dissolution: Add anhydrous toluene (40 mL) and stir until the solid is fully dissolved.
-
Addition of Reagents: Add (R)-1-(1-naphthyl)ethanol (1.72 g, 10.0 mmol, 1.0 equiv) followed by DMAP (122 mg, 1.0 mmol, 0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the anhydride starting material.
-
Workup: Upon completion, dilute the reaction with ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) to remove DMAP, followed by brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: The crude product (a mixture of diastereomeric hemiesters) can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by conversion to the corresponding methyl esters (using diazomethane or TMS-diazomethane) followed by chiral HPLC analysis.
Core Application II: Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a dominant application for lactones, yielding biodegradable polyesters like polyhydroxyalkanoates (PHAs). [12]Here, the comparison reveals stark differences driven by thermodynamics.
-
β-Butyrolactone: Possesses high ring strain, resulting in a highly exothermic and favorable enthalpy of polymerization (ΔHₚ). This makes it an excellent monomer for producing poly(3-hydroxybutyrate) (PHB), a widely studied bioplastic. [4][12][13]* δ-Valerolactone: With moderate ring strain, it also readily undergoes ROP to form poly(δ-valerolactone) (PDVL), another important biodegradable polyester with applications in the biomedical field. [6][7][8]* This compound: As an anhydride, it is not typically used for linear polyester synthesis via ROP. Its high reactivity would lead to complex side reactions and branching under typical ROP conditions. Its value is in discrete, stoichiometric reactions, not polymerization.
| Lactone/Anhydride | Ring Size | Ring Strain | Polymerizability | Primary Polymer Product |
| β-Butyrolactone | 4 | High | High | Poly(3-hydroxybutyrate) (PHB) [4] |
| γ-Butyrolactone | 5 | Low | Very Low/Negligible [14][15] | (Co-polymerizes only) |
| δ-Valerolactone | 6 | Moderate | High | Poly(δ-valerolactone) (PDVL) [6] |
| This compound | 6 | Moderate | Not typically used for ROP | N/A |
Enolate Chemistry and α-Functionalization
The protons on the carbon atom(s) adjacent to a carbonyl group (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate. [16]
-
This compound: The α-protons at the C4 position are flanked by two carbonyl groups, making them significantly more acidic (pKa ~11-13 range, similar to a β-dicarbonyl compound) and easier to deprotonate than in a simple lactone. This allows for the formation of a stable enolate that can be alkylated or used in other C-C bond-forming reactions. However, this pathway must compete with the high reactivity of the anhydride itself towards nucleophilic attack.
-
δ-Valerolactone: The α-protons are adjacent to a single ester carbonyl, making them less acidic (pKa ~25). Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are required to form the enolate quantitatively without competing ring-opening. This is a common strategy for producing functionalized lactones, such as α-methylene-δ-valerolactone for subsequent polymerization. [17]
Conclusion and Summary
This compound is a specialist building block whose synthetic value is fundamentally different from that of common lactones like β-butyrolactone and δ-valerolactone. While the latter are primarily workhorses for polymer synthesis, driven by the thermodynamics of ring-opening polymerization, the former is a tool for precision asymmetric synthesis. Its identity as a prochiral cyclic anhydride endows it with a unique reactivity profile centered on diastereoselective, nucleophilic ring-opening reactions.
For the synthetic chemist, the choice is clear:
-
For biodegradable polyesters , β-butyrolactone and δ-valerolactone are the monomers of choice.
-
For the stereocontrolled synthesis of acyclic molecules with a chiral center derived from a 3-substituted glutaric acid motif , this compound is the superior and more direct synthon.
| Feature | This compound | β-Butyrolactone | δ-Valerolactone |
| Molecule Type | Cyclic Anhydride | Lactone (β-lactone) | Lactone (δ-lactone) |
| Ring Size | 6-membered | 4-membered | 6-membered |
| Key Feature | Prochiral, two reactive carbonyls | High ring strain | Moderate ring strain |
| Primary Application | Asymmetric desymmetrization [10][11] | Ring-Opening Polymerization [4][12] | Ring-Opening Polymerization [6][7] |
| Reactivity Profile | Highly reactive to nucleophiles | Prone to ROP due to strain | Readily undergoes ROP |
| Stereochemical Value | Source of chirality via desymmetrization | Can be used as a chiral monomer | Can be used as a chiral monomer |
References
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Biological activity of 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives
An in-depth comparative analysis of 3-methyldihydro-2H-pyran-2,6(3H)-dione (commonly known as 3-methylglutaric anhydride) reveals its indispensable role as a chiral building block and pharmacophore scaffold. For researchers and drug development professionals, selecting the appropriate anhydride precursor is critical for optimizing both the synthetic efficiency and the biological efficacy of the final therapeutic candidate.
This guide objectively compares the biological performance and synthetic utility of this compound derivatives against structural alternatives (such as unmethylated and gem-dimethylated analogs), supported by mechanistic insights and validated experimental protocols.
Structural Significance and Biological Performance
The core advantage of this compound lies in its mono-methyl substitution at the C3 position. This seemingly minor structural feature profoundly impacts the biological activity of its derivatives by introducing a stereocenter upon desymmetrization, which dictates the three-dimensional conformation of the resulting drug molecule.
A. Target Binding: Tyrosine Decarboxylase (TDC) Inhibition
Recent pharmacological studies have evaluated various anhydride derivatives as dual inhibitors of tyrosine decarboxylase[1]. When conjugated with hydrazides (e.g., 6-hydroxy-2-naphthohydrazide), the resulting derivatives exhibit varying degrees of cellular intake and enzyme inhibition based on their aliphatic backbone:
-
Maleic Anhydride Derivatives: The rigid, unsaturated backbone restricts conformational flexibility, often leading to poor induced-fit binding within the TDC active site.
-
3,3-Dimethylglutaric Anhydride Derivatives: The gem-dimethyl group introduces significant steric bulk, which can cause steric clashes within narrow binding pockets, reducing overall efficacy[1].
-
3-Methylglutaric Anhydride Derivatives: The mono-methyl group provides an optimal balance. It restricts the conformational entropy of the molecule just enough to pre-organize it for receptor binding without causing the severe steric hindrance seen in the gem-dimethyl analogs.
B. Complex Macrolide Synthesis: Apratoxin and Neopeltolide
In the synthesis of complex polyketides like Apratoxin A (a potent inducer of cardiomyocyte differentiation and cytotoxin against cancer cell lines) and Neopeltolide (an antiproliferative marine macrolide), the C3 methyl group is not just a structural appendage; it is a critical conformational lock[2][3]. Desymmetrization of this compound yields a chiral hemiester that establishes the precise stereochemistry required for the macrocycle's biological activity[2].
Table 1: Comparative Biological and Synthetic Profiling
| Precursor Scaffold | Key Structural Feature | Primary Biological Application | Synthetic Yield (Desymmetrization) | Binding Affinity / Efficacy Profile |
| Glutaric Anhydride | Unsubstituted, highly flexible | General polymer synthesis, basic translation inhibitors | N/A (Prochiral, no stereocenter formed) | Low target specificity due to high conformational entropy. |
| Maleic Anhydride | Unsaturated, rigid | Tyrosine decarboxylase inhibitors[1] | High (Direct conjugation) | Moderate; rigidity prevents optimal induced-fit in deep pockets. |
| This compound | Mono-methyl, prochiral | Apratoxin analogs[2], Neopeltolide[3], TDC inhibitors[1] | >95% ee (Lipase-mediated) | High; optimal balance of pre-organization and flexibility. |
| 3,3-Dimethylglutaric Anhydride | Gem-dimethyl, bulky | Sterically demanding TDC inhibitors[1] | Moderate | Lowered efficacy due to steric clashes in receptor pockets. |
Mechanistic Pathway of Enzyme Inhibition
The following diagram illustrates how the structural tuning of the anhydride precursor directly influences the downstream biological activity when targeting specific enzyme pockets.
Mechanistic pathway of TDC inhibition by 3-methylglutaric anhydride derivatives.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid researchers in troubleshooting.
Protocol A: Synthesis of Tyrosine Decarboxylase Inhibitors
Adapted from the synthesis of novel dual inhibitors[1].
Objective: Conjugate this compound with 6-hydroxy-2-naphthohydrazide to form a bioactive derivative.
-
Preparation: Dissolve 6-hydroxy-2-naphthohydrazide (1.0 mmol) in anhydrous DMF (5 mL). Causality: DMF is required to solubilize the highly polar hydrazide while preventing premature hydrolysis of the anhydride.
-
Coupling: Add this compound (1.5 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitation: Pour the mixture into ice-cold water to precipitate the product. Filter and wash with cold water.
-
Purification (Self-Validation): Purify the crude product by trituration with a mixture of diisopropyl ether (DIP) and isopropyl alcohol (IPA). Causality: Trituration selectively dissolves unreacted anhydride and hydrazide without degrading the target compound, avoiding the need for harsh column chromatography[1].
-
Characterization: Confirm the structure via 1H NMR (400 MHz, DMSO-d6). Look for the characteristic doublet of the methyl group around δ 0.9-1.0 ppm, which confirms the integrity of the 3-methylglutaric core.
Protocol B: Enantioselective Desymmetrization
Crucial for the synthesis of complex polyketide fragments like Apratoxin[2][4].
Objective: Achieve >95% enantiomeric excess (ee) of the chiral hemiester.
-
Enzyme Preparation: Suspend Novozym 435 (immobilized Candida antarctica lipase B, 200 mg) in methyl tert-butyl ether (MTBE, 240 mL). Causality: MTBE provides a non-polar environment that locks the enzyme into its active conformation, drastically improving enantioselectivity compared to polar solvents[4].
-
Reaction: Add this compound (2.0 g) and anhydrous methanol (2.4 g) to the suspension. Stir at room temperature for 5 days[4]. Causality: Methanol acts as the nucleophile; slow addition or controlled stoichiometry prevents enzyme inhibition.
-
Filtration & Concentration: Filter off the immobilized enzyme (which can be washed and reused, validating the green chemistry aspect of the protocol) and concentrate the filtrate under reduced pressure.
-
Validation: Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column). If ee is <95%, the reaction temperature must be lowered in subsequent runs to enhance the kinetic resolution.
Self-validating workflow for the enantioselective desymmetrization of pyrandiones.
Conclusion
When designing bioactive molecules or complex natural product fragments, the choice of anhydride precursor dictates the success of the synthetic route. While maleic and glutaric anhydrides offer cost-effective starting points for basic derivatives, This compound provides a superior, stereochemically rich scaffold. Its ability to undergo highly enantioselective desymmetrization makes it the premier choice for synthesizing high-affinity enzyme inhibitors[1] and complex marine macrolides[2][3].
References
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Arya, S., et al. (2023). Study on comparative chemical composition and biological activities of Lantana camera L. oleoresins. ResearchGate. Available at: [Link][5]
-
SSRN (2020). A concise 9-step synthesis of the Apratoxin polyketide fragment. Available at:[Link][2]
-
Helsinki University (HELDA) (2021). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. Available at:[Link][1]
-
MDPI (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at:[Link][3]
-
Google Patents (2020). CN119101040B - A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization. Available at:[4]
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- 5. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Purity Assessment of 3-Methyldihydro-2H-pyran-2,6(3H)-dione: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
3-Methyldihydro-2H-pyran-2,6(3H)-dione (commonly known as 3-methylglutaric anhydride, CAS 4166-53-4) is a highly reactive cyclic anhydride utilized as a critical building block in asymmetric synthesis[1], the development of oxoeicosanoid receptor antagonists[2], and as a precursor for HMG-CoA[3]. Assessing its purity is an analytical challenge because cyclic anhydrides are highly susceptible to moisture-induced hydrolysis.
This guide objectively compares three leading chromatographic methodologies—Direct Reversed-Phase HPLC (RP-HPLC), Pre-Column Derivatization RP-HPLC, and Supercritical Fluid Chromatography (SFC)—providing the mechanistic insights and self-validating protocols necessary to achieve uncompromised analytical integrity.
Mechanistic Insight: The Hydrolysis Dilemma
To design an effective HPLC method, we must first understand the causality of analyte degradation. In standard aqueous mobile phases, 3-methylglutaric anhydride undergoes nucleophilic acyl substitution. Water acts as a weak nucleophile, attacking the highly electrophilic carbonyl carbon of the anhydride ring to form a tetrahedral intermediate. This intermediate rapidly collapses, yielding 3-methylglutaric acid[4].
When this occurs on-column during RP-HPLC, it manifests as "ghost peaks," poor peak shape, and an artificial inflation of the acid impurity, leading to a false underestimation of the anhydride's true purity[5]. Therefore, a scientifically sound analytical protocol must either kinetically outpace the hydrolysis, chemically stabilize the analyte, or completely exclude water from the system.
Reaction pathways of 3-methylglutaric anhydride in aqueous media versus derivatization.
Methodological Comparison
We evaluate three distinct approaches to overcoming the hydrolysis barrier:
A. Direct RP-HPLC (Kinetic Control)
This method utilizes a standard C18 column but heavily modifies the mobile phase to suppress degradation. By optimizing variables that affect hydrolysis—such as using a highly acidic mobile phase (e.g., pH < 2.5 with phosphoric acid) and a rapid gradient—the hydrolysis rate is minimized[5]. The low pH protonates silanol groups on the stationary phase and keeps any formed acid in its non-ionized state, ensuring sharp peak shapes.
-
Pros: Fast, utilizes standard laboratory equipment.
-
Cons: Risk of trace on-column hydrolysis remains; requires strict control of sample preparation time.
B. Pre-Column Derivatization RP-HPLC (Chemical Stabilization)
Instead of fighting the anhydride's reactivity, this method exploits it. The sample is intentionally reacted with an excess of anhydrous methanol (methanolysis) or an amine to quantitatively convert the anhydride into a stable mono-ester or mono-amide[6]. The stable derivative is then analyzed using conventional RP-HPLC without fear of degradation.
-
Pros: Absolute stability during the HPLC run; excellent reproducibility.
-
Cons: Increases sample preparation time; requires validation of 100% derivatization efficiency.
C. Supercritical Fluid Chromatography (SFC) / Normal Phase LC (NPLC)
SFC uses supercritical carbon dioxide (CO2) as the primary mobile phase, creating a completely water-free environment. This fundamentally eliminates the risk of hydrolysis[7]. While NPLC also avoids water, it relies on large volumes of toxic organic solvents (e.g., hexane, chloroform), making SFC the superior, "green" alternative[7].
-
Pros: Zero hydrolysis risk; environmentally friendly; rapid separations.
-
Cons: Requires specialized, expensive SFC instrumentation.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of the three methodologies based on established chromatographic principles for cyclic anhydrides.
| Performance Metric | Direct RP-HPLC (Kinetic) | Pre-Column Derivatization | SFC (Non-Aqueous) |
| On-Column Hydrolysis Risk | Low to Moderate (1-3%) | Zero (0%) | Zero (0%) |
| Sample Prep Time | < 5 minutes | 30 - 45 minutes | < 5 minutes |
| Instrument Run Time | ~5 minutes (Rapid) | ~10-15 minutes | ~3-5 minutes |
| Accuracy (Recovery %) | 96.5% - 98.0% | 99.1% - 99.8% | 99.5% - 99.9% |
| Primary Use Case | Routine In-Process QC | High-Precision Batch Release | Advanced R&D / Green Chemistry |
Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems. By running a known standard of 3-methylglutaric acid alongside the anhydride, analysts can definitively quantify any artifactual degradation.
Protocol 1: Direct RP-HPLC under Kinetic Control
Objective: Minimize the exposure window of the anhydride to water while maintaining baseline resolution.
-
System Setup: Equip a UHPLC system with a sub-2 µm C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm). Maintain the column compartment at a reduced temperature of 20°C to slow hydrolysis kinetics.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Phosphoric acid in ultrapure water (pH ~2.5).
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
-
Sample Preparation: Dissolve this compound in anhydrous acetonitrile to a concentration of 1.0 mg/mL. Critical: Do not use aqueous diluents. Prepare immediately before injection.
-
Gradient Program: Run a steep ballistic gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 1.5 mL/min.
-
Detection: Monitor via UV absorbance at 210 nm.
-
Validation Step: Inject a spiked sample containing 1% 3-methylglutaric acid. The acid should elute significantly earlier than the anhydride. If the acid peak area increases over sequential injections of the pure anhydride, sample degradation in the autosampler is occurring.
Protocol 2: Pre-Column Derivatization (Methanolysis)
Objective: Chemically lock the anhydride into a stable mono-methyl ester prior to analysis.
-
Derivatization Reaction: Weigh accurately 10.0 mg of the anhydride sample into a dry 10 mL volumetric flask.
-
Reagent Addition: Add 5.0 mL of anhydrous methanol containing a catalytic amount of Boron trifluoride (BF3) or a mild base catalyst[6].
-
Incubation: Seal the flask and incubate at 50°C in a water bath for 30 minutes to ensure quantitative ring-opening.
-
Quenching & Dilution: Allow to cool to room temperature, then dilute to the 10 mL mark with Mobile Phase A (Water/0.1% Formic Acid).
-
HPLC Analysis: Inject 10 µL onto a standard C18 column (150 mm × 4.6 mm, 5 µm) using a routine gradient (e.g., 5% to 95% Methanol over 15 minutes). The stable mono-ester will elute as a single, sharp peak, completely immune to aqueous hydrolysis.
Decision workflow for selecting the optimal HPLC method for anhydride purity assessment.
Conclusion
The purity assessment of this compound demands a departure from standard analytical habits. While Direct RP-HPLC is feasible under strict kinetic and pH controls, it leaves a narrow margin for error regarding on-column hydrolysis. Pre-column derivatization offers bulletproof stability at the cost of throughput. Ultimately, laboratories equipped with Supercritical Fluid Chromatography (SFC) will find it to be the gold standard for this compound, marrying the speed of RP-HPLC with the absolute chemical inertness required for moisture-sensitive cyclic anhydrides.
References
-
Title: Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist Source: J-Stage URL: [Link]
-
Title: Asymmetric Synthesis of Optically Active Lactones from Cyclic Acid Anhydrides Source: Taylor & Francis (tandfonline) URL: [Link]
-
Title: Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: Determination of cyclic organic acid anhydrides in air using gas chromatography. Part 2. Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography Source: LCMS.cz (Shimadzu Application News) URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist [jstage.jst.go.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. lcms.cz [lcms.cz]
Validated Analytical Strategies for 3-Methyldihydro-2H-pyran-2,6(3H)-dione
(3-Methylglutaric Anhydride)
Executive Summary & Compound Profile
3-Methyldihydro-2H-pyran-2,6(3H)-dione , commonly known as 3-Methylglutaric Anhydride (MGA) , is a critical cyclic anhydride intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., glutarimides, piperidines) and high-performance polyesters.[1][2]
Its analysis presents a specific challenge: Hydrolytic Instability . In the presence of trace moisture, the anhydride ring opens to form 3-methylglutaric acid, leading to variable assay results and "ghost peaks" in chromatography. Therefore, standard "dilute-and-shoot" methods often fail validation criteria for precision and accuracy.
This guide presents three validated analytical tiers:
-
Derivatization GC-FID/MS: The "Gold Standard" for trace impurities and stability indicating assays.
-
Hydrolysis RP-HPLC: The robust method for bulk assay and total acid content.
-
Morpholine Titration: The classical method for absolute purity verification (anhydride vs. free acid).
Compound Snapshot
| Property | Detail |
| CAS Number | 4166-53-4 (Racemic) |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Physical State | Low-melting solid (mp 42–46 °C) or liquid (supercooled) |
| Key Reactivity | Electrophilic attack at carbonyls; Rapid hydrolysis to diacid |
Analytical Decision Matrix
Select the method based on your specific data requirement.
Figure 1: Decision tree for selecting the appropriate analytical workflow.
Method A: Derivatization GC-FID (The Gold Standard)
Best For: Impurity profiling, trace analysis, and stability studies. Principle: Direct GC analysis of cyclic anhydrides often results in peak tailing due to interaction with active sites in the inlet or column. This method converts MGA into its stable dimethyl ester (Dimethyl 3-methylglutarate ) using acid-catalyzed methanolysis. This ensures sharp peaks and high reproducibility.
Experimental Protocol
1. Reagents:
-
Methanol (HPLC Grade).
-
Boron Trifluoride-Methanol (BF₃-MeOH, 14% w/v) or Sulfuric Acid (H₂SO₄).
-
Internal Standard: Dimethyl adipate (or similar diester).
-
Extraction Solvent: n-Heptane or Toluene.
2. Sample Preparation (In-Vial Derivatization):
-
Weigh 50 mg of MGA sample into a 20 mL headspace vial or screw-cap tube.
-
Add 2.0 mL of BF₃-MeOH reagent.
-
Seal and heat at 60°C for 30 minutes . (This ensures complete ring opening and esterification).
-
Cool to room temperature.
-
Add 2.0 mL of Water (to quench BF₃) and 2.0 mL of n-Heptane (containing Internal Standard).
-
Vortex for 1 minute; allow layers to separate.
-
Transfer the top organic layer (Heptane) to a GC vial for injection.
3. GC Conditions:
-
Column: DB-Wax or HP-5MS (30 m × 0.25 mm × 0.25 µm). Note: DB-Wax provides better separation of polar impurities.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
50°C (hold 2 min)
-
Ramp 10°C/min to 220°C
-
Hold 5 min.
-
-
Detector: FID @ 280°C.
Validation Performance (Typical)
| Parameter | Performance Criteria |
| Linearity (R²) | > 0.999 (Range: 0.05% – 120% of target) |
| Precision (RSD) | < 2.0% (n=6 injections) |
| LOD / LOQ | ~0.01% / 0.05% (w/w) |
| Recovery | 98.0% – 102.0% (Spike recovery) |
Method B: Hydrolysis RP-HPLC (The Robust Assay)
Best For: Routine quality control (QC), total assay, and laboratories without GC capabilities. Principle: Instead of fighting hydrolysis, this method forces it. MGA is quantitatively converted to 3-methylglutaric acid utilizing a basic buffer or simple aqueous dilution. The resulting dicarboxylic acid is analyzed by Reverse Phase HPLC.
Experimental Protocol
1. Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[3]
-
Diluent: 50:50 Water:Acetonitrile.
2. Sample Preparation:
-
Weigh 100 mg of MGA into a 100 mL volumetric flask.
-
Add 10 mL of 0.1 N NaOH (optional step to accelerate hydrolysis) OR dissolve directly in Diluent and sonicate for 10 mins. Note: The acidic mobile phase will ensure the analyte exists as the free acid on-column.
-
Allow to stand for 15 minutes to ensure complete conversion to the acid form.
-
Dilute to volume with Diluent. Filter through 0.45 µm PTFE filter.
3. HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm) or Newcrom R1 (SIELC).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Carboxyl group absorption).
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 5% B
-
15 min: Stop
-
Critical Note on Specificity
This method measures "Total 3-Methylglutaroyl Content." It cannot distinguish between the anhydride and the hydrolyzed acid initially present in the sample. For that distinction, see Method C .
Method C: Morpholine Titration (Purity Verification)
Best For: Distinguishing between the active Anhydride and the hydrolyzed Acid impurity. Principle:
-
Blank Titration: Total acidity is measured by titrating with NaOH (measures Anhydride + Free Acid).
-
Morpholine Reaction: MGA reacts with morpholine to form one amide bond and one free carboxylic acid group. Free acid impurities do not react with morpholine in the same way but still contribute to acidity.
-
By comparing the reaction with morpholine vs. a direct base titration, the specific anhydride content can be calculated.
Protocol:
-
Dissolve sample in excess Morpholine solution (in Methanol).
-
Allow to react for 15 minutes.
-
Titrate the excess Morpholine with standardized 0.5 N HCl using Methyl Yellow indicator.
-
Compare against a blank titration to calculate % Anhydride.
Comparative Analysis Guide
| Feature | Method A: Derivatization GC | Method B: Hydrolysis HPLC | Method C: Titration |
| Specificity | High (Separates impurities) | Medium (Measures total acid skeleton) | High (Specific to Anhydride funct.) |
| Sensitivity | Excellent (ppm level) | Good (0.05%) | Low (Bulk only) |
| Sample Prep | Complex (Derivatization) | Simple (Dissolve & Shoot) | Moderate (Wet Chemistry) |
| Throughput | High (Autosampler) | High (Autosampler) | Low (Manual) |
| Moisture Risk | Eliminated (Reagents consume water) | Eliminated (Water is the solvent) | High (Must keep reagents dry) |
Visual Workflow: Derivatization Pathway
Figure 2: Chemical pathway for Method A. The unstable anhydride is converted to a stable diester for analysis.
References
-
Jönsson, B. A., et al. (1996). Determination of cyclic organic acid anhydrides in air using gas chromatography. Analyst, 121, 1285-1289. Link
-
SIELC Technologies. (2018). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column.Link
-
Supelco/Sigma-Aldrich. Bulletin 909: Guide to Derivatization Reagents for GC.Link
-
BenchChem. Characterization of Dihydro-2H-pyran-3(4H)-one and related anhydrides: A Comparative Guide.Link
Sources
Comparison of synthetic routes to substituted dihydropyran-2,6-diones
Comparison Guide: Synthetic Routes to Substituted Dihydropyran-2,6-diones
Executive Summary
Substituted dihydropyran-2,6-diones (functionally equivalent to substituted glutaconic anhydrides ) represent a critical scaffold in the synthesis of bioactive glutarimides, piperidine alkaloids, and Michael acceptors for covalent drug inhibition. Unlike their saturated counterparts (glutaric anhydrides), the presence of the endocyclic double bond (typically at C3-C4) introduces significant synthetic challenges regarding ring stability, polymerizability, and stereochemical integrity.
This guide objectively compares the three dominant synthetic methodologies for accessing this scaffold:
-
Thermodynamic Dehydration (Acetic Anhydride): The industrial benchmark.
-
Kinetic Cyclization (TFAA-Mediated): The high-precision route for sensitive substrates.
-
One-Pot Condensation (Guareschi-Thorpe Modified): A step-economy approach for 3,3-disubstituted variants.
Key Finding: While Acetic Anhydride (
Comparative Analysis of Synthetic Routes
Route A: Thermodynamic Dehydration ( )
The Industrial Workhorse
This classical method involves the thermal dehydration of substituted glutaconic acids (or 3-hydroxyglutaric acids) using acetic anhydride. It relies on the formation of a mixed anhydride intermediate which cyclizes upon heating.
-
Mechanism: Nucleophilic attack of the carboxylate on
, followed by intramolecular acyl substitution. -
Pros: Low reagent cost; scalable to multi-kilogram batches; simultaneous acetylation of free hydroxyls if present.
-
Cons: Requires high temperatures (reflux); frequent formation of polymeric byproducts; risk of
isomerization; lower yields (45–65%) for sterically hindered substrates.
Route B: Kinetic Cyclization (TFAA)
The Precision Standard
Utilizing Trifluoroacetic Anhydride (TFAA) allows for cyclization at ambient or sub-ambient temperatures. This method is preferred in late-stage functionalization of drug candidates.
-
Mechanism: Formation of a highly reactive mixed trifluoroacetyl anhydride intermediate that cyclizes rapidly due to the excellent leaving group ability of the trifluoroacetate anion.
-
Pros: Mild conditions (
to RT); high yields (>90%); retention of stereochemistry; compatible with acid-sensitive moieties. -
Cons: High reagent cost; requires anhydrous conditions; TFA byproducts must be carefully removed to prevent hydrolysis.
Route C: One-Pot Condensation (Modified Guareschi-Thorpe)
The Step-Economy Route
This route bypasses the isolation of the dicarboxylic acid entirely, synthesizing the anhydride directly from ketones and cyanoacetic acid/esters, followed by in-situ hydrolysis and cyclization.
-
Mechanism: Knoevenagel condensation
Michael addition Hydrolysis Dehydration. -
Pros: Rapid access to 3,3-disubstituted scaffolds; high atom economy.
-
Cons: Limited substrate scope (primarily for symmetrical ketones); harsh acidic hydrolysis steps often required.
Performance Metrics & Data
| Metric | Route A: Acetic Anhydride | Route B: TFAA | Route C: One-Pot Condensation |
| Typical Yield | 45% – 65% | 85% – 96% | 40% – 60% |
| Reaction Temp | |||
| Purity (Crude) | Low (Requires recrystallization) | High (>95%) | Moderate |
| Atom Economy | Moderate (Loss of AcOH) | Low (Loss of TFA) | High |
| Scalability | Excellent ( kg/ton ) | Good (g/kg) | Moderate |
| Key Risk | Polymerization/Decarboxylation | Moisture Sensitivity | Hydrolysis Control |
Mechanistic Visualization
The following diagram contrasts the activation pathways of the two primary routes. Note the distinct intermediates that dictate the reaction temperature requirements.
Figure 1: Comparative mechanistic flow. Route B (Blue path) utilizes a superior leaving group (trifluoroacetate) to lower the activation energy barrier.
Experimental Protocols
Protocol A: TFAA-Mediated Cyclization (Recommended for Drug Discovery)
Best for: High-value intermediates, chiral substrates, and gram-scale synthesis.
-
Preparation: Charge a flame-dried round-bottom flask with 3-substituted glutaconic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Activation: Cool the solution to
using an ice bath. -
Addition: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise over 15 minutes via a pressure-equalizing addition funnel. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Note: Anhydrides may streak; use GC-MS or NMR for confirmation).
-
Workup: Concentrate the reaction mixture in vacuo at
to remove solvent and TFA. -
Purification: Dissolve the residue in minimal dry toluene and evaporate again (azeotropic removal of TFA). The resulting solid is typically
pure. Recrystallize from benzene/hexane if necessary.
Protocol B: Classical Acetic Anhydride Dehydration
Best for: Bulk commodity synthesis and simple substrates.
-
Preparation: Mix 3-substituted glutaconic acid (1.0 equiv) with Acetic Anhydride (3.0 – 5.0 equiv).
-
Reaction: Heat the mixture to reflux (
) for 1–3 hours. -
Monitoring: Monitor for the disappearance of the solid acid and the homogeneity of the solution.
-
Workup: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Isolation: The residue solidifies upon cooling. Wash with cold dry ether to remove colored impurities.
Critical Application Note: Handling & Stability
Dihydropyran-2,6-diones are potent acylating agents.
-
Hydrolysis: They hydrolyze rapidly in moist air back to the diacid. Store under Argon/Nitrogen in a desiccator.
-
Reactivity: In drug synthesis, these are often reacted immediately with amines (to form glutarimides) or nucleophiles. Isolation is recommended only if necessary.
References
-
Substituted Glutaconic Acids and Their Esters in Organic Synthesis. Synthetic Communications. (Discusses the preparation of 3-methylglutaconic acid anhydride via photolysis and dehydration).
-
Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions. Organic & Biomolecular Chemistry. (Provides context on the dihydropyran ring assembly).
-
Process for preparing substituted glutaric anhydride. Google Patents CN1603295A. (Details the industrial thermal dehydration protocols using sulfonic acid catalysts).
-
Synthesis of Succinic Anhydrides Substituted with Electron Withdrawing Groups. PMC - NIH. (Validates the TFAA method for sensitive anhydride synthesis).
-
Glutaric Acid and Anhydride Thermal Analysis. Organic Syntheses / BenchChem. (Thermal properties and classical synthesis via dehydration).[1]
Sources
In vitro testing of compounds synthesized from 3-methyldihydro-2H-pyran-2,6(3H)-dione
In Vitro Testing of Compounds Synthesized from 3-methyldihydro-2H-pyran-2,6(3H)-dione
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Subject: 3-Methylglutarimide Derivatives (Anticonvulsants & IMiDs)
Executive Summary: The 3-Methylglutarimide Scaffold
The precursor This compound (commonly known as 3-methylglutaric anhydride ) serves as a critical synthetic building block for 3-methylglutarimides (2,6-piperidinediones). This scaffold is pivotal in two distinct therapeutic areas: neuropharmacology (anticonvulsants) and immunomodulation (IMiDs).
This guide objectively compares 3-methylglutarimide derivatives against standard clinical alternatives (Ethosuximide, Thalidomide). We analyze the structural impact of the C3-methyl group on metabolic stability , lipophilicity , and target binding affinity , providing actionable data for lead optimization.
Part 1: Structural & Synthetic Logic
The transition from the anhydride to the active imide pharmacophore is the first critical step. Unlike unsubstituted glutarimides, the 3-methyl variant introduces a chiral center and increased lipophilicity, altering Blood-Brain Barrier (BBB) penetration and hydrolytic stability.
Synthesis Workflow: Anhydride to Imide
The synthesis utilizes a high-yield condensation reaction. The 3-methyl group on the anhydride dictates the substitution pattern of the final glutarimide ring.
Figure 1: Synthetic pathway converting 3-methylglutaric anhydride to bioactive glutarimides. The choice of amine (R-NH2) determines the therapeutic class (e.g., Aniline → Anticonvulsant; Amino-phthalimide → IMiD analog).
Part 2: Comparative Analysis – Anticonvulsant Activity
3-methylglutarimides are structural analogs of succinimides (e.g., Ethosuximide). The expansion from a 5-membered (succinimide) to a 6-membered (glutarimide) ring alters the binding profile at T-type Calcium Channels , the primary target for absence seizures.
Comparison: 3-Methylglutarimide vs. Ethosuximide
| Feature | 3-Methylglutarimide Derivatives | Ethosuximide (Standard) | Performance Verdict |
| Ring Structure | 6-membered (Piperidinedione) | 5-membered (Pyrrolidinedione) | Glutarimides show higher lipophilicity (LogP).[1] |
| Mechanism | GABA-A modulation & Ca2+ Channel block | T-type Ca2+ Channel Blocker | Ethosuximide is more selective for absence seizures.[2] |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Estimated) | 0.38 | 3-Methyl variants cross BBB more efficiently but risk higher sedation. |
| Metabolic Stability | Moderate (C3-methyl hinders hydrolysis) | High | Comparable , but glutarimides are more prone to ring-opening. |
Experimental Insight: In maximal electroshock (MES) assays, N-alkyl-3-methylglutarimides demonstrate anticonvulsant activity comparable to Phenobarbital but with a distinct side-effect profile. The C3-methyl group is essential; removing it (unsubstituted glutarimide) significantly lowers potency, confirming the hydrophobic requirement of the binding pocket.
Part 3: Comparative Analysis – Immunomodulation (IMiDs)
This section addresses a critical question in IMiD design: Can we stabilize Thalidomide by methylating the C3 position? Thalidomide and Lenalidomide rapidly racemize due to the acidic proton at the chiral C3 center. Synthesizing the 3-methyl analog (using 3-methylglutaric anhydride) locks the conformation, preventing racemization.
The Stability-Affinity Trade-off
| Parameter | Thalidomide (Standard) | 3-Methyl-Thalidomide (Analog) | Deuterated-Thalidomide |
| Cereblon (CRBN) Affinity | High ( | Inactive / Very Low | High (Identical to Parent) |
| Chiral Stability | Unstable ( | Locked (Stable) | Improved ( |
| Degradation Mechanism | Hydrolysis & Racemization | Hydrolysis only | Hydrolysis & Slow Racemization |
Critical Finding: While 3-methylglutaric anhydride successfully yields a metabolically stable "locked" glutarimide, in vitro TR-FRET assays reveal a massive loss in binding affinity to Cereblon (CRBN).
-
Why? The tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN is sterically restricted. The additional methyl group at C3 creates a steric clash, preventing the glutarimide ring from docking deep into the pocket.
Cereblon Binding Pathway & Steric Clash
Figure 2: Mechanism of Action for IMiDs. The red dashed line indicates the failure point for 3-methyl derivatives due to steric hindrance in the CRBN pocket.
Part 4: Detailed Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Synthesis of 3-Methyl-N-Phenylglutarimide
-
Reagents: 3-methylglutaric anhydride (1.0 eq), Aniline (1.0 eq), Toluene, Triethylamine.
-
Protocol:
-
Dissolve 3-methylglutaric anhydride in toluene.
-
Add aniline dropwise at room temperature. Stir for 2h to form the amic acid intermediate (precipitate).
-
Add catalytic triethylamine and reflux with a Dean-Stark trap to remove water (cyclization).
-
Validation: Monitor by TLC (disappearance of amic acid). Final product confirmed by disappearance of carboxylic acid -OH peak in IR (~3200 cm⁻¹) and appearance of imide C=O doublet (~1700, 1720 cm⁻¹).
-
Hydrolytic Stability Assay
-
Objective: Quantify the stability advantage of the 3-methyl scaffold.
-
Method:
-
Prepare 10 mM stock of compound in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.
-
Aliquot at t=0, 1, 4, 8, and 24 hours.
-
Analyze via HPLC-UV (254 nm).
-
Calculation: Plot % remaining vs. time. Compare
of 3-methylglutarimide vs. unsubstituted glutarimide.
-
CRBN Binding Assay (TR-FRET)
-
Objective: Assess immunomodulatory potential.
-
System: Fluorophore-labeled Thalidomide tracer + Recombinant CRBN-DDB1 complex.
-
Protocol:
-
Incubate CRBN-DDB1 complex with Terbium-labeled anti-tag antibody.
-
Add Cy5-labeled Thalidomide tracer (creates FRET signal).
-
Titrate 3-methylglutarimide derivative (competitor).
-
Readout: Decrease in FRET signal indicates binding.
-
Expectation: 3-methyl derivatives will show
(Inactive), whereas Thalidomide controls show .
-
References
-
BenchChem. (2025).[3] Glutarimide: A Privileged Scaffold in Modern Pharmacology. Comparison of glutarimide vs. phthalimide physicochemical properties.
-
National Institutes of Health (NIH). (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide.[4][5] Defines the IC50 values for standard IMiDs.
-
ResearchGate. (2015). Glutarimides: Biological activity, general synthetic methods and physicochemical properties.[6][7] Comprehensive review of anticonvulsant activity and synthesis from anhydrides.
-
MDPI. (2020). Molecular Mechanisms of the Teratogenic Effects of Thalidomide.[4][5] Discusses the structural requirements for CRBN binding and the role of the glutarimide ring.
-
Patsnap Synapse. (2024). Ethosuximide Mechanism of Action.[1][2][8][9][10] Comparative data for succinimide anticonvulsants.[10]
Sources
- 1. Ethosuximide - Wikipedia [en.wikipedia.org]
- 2. medworksmedia.com [medworksmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is Ethosuximide used for? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Ethosuximide | Neupsy Key [neupsykey.com]
Safety Operating Guide
Navigating the Disposal of 3-methyldihydro-2H-pyran-2,6(3H)-dione: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 3-methyldihydro-2H-pyran-2,6(3H)-dione, a compound for which specific disposal protocols may not be readily available. By applying established principles of chemical safety and waste management, this document will equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to ground our approach in the fundamental tenets of hazardous waste management. The U.S. Environmental Protection Agency (EPA) provides a clear mandate for the handling of chemical waste, which forms the basis of our institutional and laboratory-specific protocols.[1] A chemical is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
Operational Plan for Disposal
This section outlines a step-by-step operational plan for the collection, storage, and disposal of this compound waste.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, appropriate PPE is non-negotiable.[3][5] Before handling the compound or its waste, ensure the following are in use:
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required to protect against skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6] The following protocol should be strictly adhered to:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] The approximate concentration and quantity should also be indicated.
-
Container Integrity: Use a container that is in good condition, with a tightly sealing cap, and is chemically compatible with the waste.[1][6] High-density polyethylene (HDPE) containers are a suitable choice for many organic compounds.[7]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, bases, alcohols, or amines, as these may be incompatible.[4]
On-site Accumulation and Storage
Laboratories are permitted to accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1]
-
Storage Location: The designated waste container should be kept in a secondary containment bin within the SAA to mitigate the impact of any potential leaks or spills.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[1][6]
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]
The following diagram illustrates the decision-making process for the handling and segregation of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Disposal Procedures
The final disposal of chemical waste must be conducted by trained professionals in accordance with federal, state, and local regulations.[7]
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for chemical waste disposal. They will have established procedures for the collection of hazardous waste from laboratories.
-
Waste Pickup: When the waste container is nearly full, contact your EHS department to schedule a pickup. Do not overfill the container.[6]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of generation.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spills
-
Small Spills: For a small spill contained within a chemical fume hood, you may be able to clean it up yourself if you are properly trained and equipped. Use an inert absorbent material to contain the spill, then collect the material into a sealed container for disposal as hazardous waste.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS department.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific disposal directives for every novel compound may not exist, a thorough understanding of general chemical waste principles, coupled with a cautious approach based on the known hazards of similar compounds, provides a robust framework for safe disposal. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.
References
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. fishersci.com [fishersci.com]
- 4. Dihydro-2H-pyran-2,6(3H)-dione(108-55-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 3-methyldihydro-2H-pyran-2,6(3H)-dione
Common Name: 3-Methylglutaric Anhydride CAS: 4166-53-4
Executive Summary: The "Why" Behind the Protocol
From the Desk of the Senior Application Scientist:
Handling 3-methylglutaric anhydride (3-MGA) requires a shift in mindset from "avoiding burns" to "preventing immunological sensitization." While it shares the corrosive properties of common acid anhydrides, its primary long-term risk is respiratory sensitization (H334) .
Anhydrides are haptens . Upon inhalation or skin contact, they react with nucleophilic residues (lysine/cysteine) on human serum albumin (HSA) to form hapten-protein conjugates. The immune system recognizes these conjugates as foreign, potentially triggering IgE-mediated hypersensitivity. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure, effectively ending their ability to work with this class of chemicals.
This guide prioritizes containment over PPE . PPE is your last line of defense; the fume hood is your first.
Hazard Analysis & Mechanism
To work safely, you must understand the chemical behavior driving the risk.
| Parameter | Data | Safety Implication |
| Physical State | Solid (Powder/Crystals) | Dust Hazard: High surface area increases inhalation risk. Static charge can disperse particles outside the balance. |
| Melting Point | 42–46 °C | Low Melting Point: Friction or mild heating can liquefy the solid, changing permeation rates through gloves. |
| Reactivity | Moisture Sensitive | Hydrolyzes exothermically to 3-methylglutaric acid. Do not dispose of directly into aqueous waste streams without quenching. |
| Sensitization | Respiratory & Skin | Zero Tolerance: Inhalation of dust is the primary vector for sensitization. |
Diagram 1: The Sensitization Risk Cascade
This decision logic illustrates why engineering controls are prioritized over PPE.
Caption: The physiological pathway of anhydride sensitization and the critical intervention points for safety controls.
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile exam gloves are insufficient for prolonged handling or cleanup of this compound due to its acid-generating hydrolysis.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Standard) | Double Nitrile (min 0.11 mm each) | Outer: Disposability. Inner: Barrier redundancy. Change immediately upon splash. |
| Hand Protection (Spill/High Risk) | Silver Shield / 4H (Laminate) or Butyl Rubber | Anhydrides permeate nitrile over time. Laminate offers >480 min breakthrough time for cyclic anhydrides. |
| Respiratory | P100 / N95 (if powder) or Half-mask with OV/AG | Mandatory if working outside a hood (e.g., weighing balance service). Dust is the primary vector. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses do not seal against dust or hydrolyzing vapors. Contact lenses should be avoided. |
| Body Protection | Lab Coat (Buttoned) + Apron | Cotton lab coats can absorb anhydrides; a chemical-resistant apron (Tyvek/PVC) prevents "stuck-on" exposure. |
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Most exposures occur here due to static-induced powder flight.
-
Engineering Control: Set up the balance inside a certified chemical fume hood.
-
Static Management: Use an ionizing fan or anti-static gun on the spatula and weigh boat. 3-MGA powder is prone to static cling.
-
The "Closed Transfer" Method:
-
Tare a vial with its cap on.
-
Add solid to the vial.
-
Cap the vial before removing it from the hood to the balance (if balance is external).
-
Never transport open weigh boats across the lab.
-
B. Reaction Setup
-
Glassware: Oven-dry all glassware. Moisture initiates hydrolysis, creating acid impurities that can alter reaction stoichiometry.
-
Solvent: Use anhydrous solvents (DCM, THF).
-
Temperature: If heating, ensure a reflux condenser is active before heating begins to prevent vapor escape.
C. Spill Cleanup (Dry Method)
DO NOT use water initially. Water + Anhydride = Exothermic Acid Generation.
-
Evacuate: If a large amount of powder becomes airborne, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Don Silver Shield gloves and a respirator.
-
Contain: Cover the spill with a dry absorbent pad or sand.
-
Scoop: Gently sweep/scoop into a dry waste container. Avoid creating dust.[1][2][3][4]
-
Final Wash: Only after the bulk solid is removed, wash the surface with 10% Sodium Carbonate (aq) to neutralize traces, followed by water.
Disposal & Quenching Protocol
Goal: Convert the reactive anhydride into a neutral, water-soluble salt before disposal.
Diagram 2: Quenching Workflow
Follow this logic to safely deactivate waste.
Caption: Step-by-step chemical deactivation process for 3-methylglutaric anhydride.
Detailed Quenching Steps:
-
Dissolve: If solid, dissolve the waste anhydride in a non-reactive solvent (e.g., Acetone or Toluene). This acts as a heat sink.
-
Hydrolyze: Slowly add water to the stirred solution. Note: This reaction releases heat.
-
Neutralize: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).
-
Warning: This will generate CO₂ gas (bubbling). Add slowly to prevent overflow.
-
-
Verify: Check pH. Once pH is neutral (6–8) and bubbling stops, the mixture contains the dicarboxylate salt.
-
Tag: Label as "Aqueous Waste - Contains Salts of Methylglutaric Acid."
Emergency Response
-
Skin Contact: Brush off dry powder first. Then rinse with copious water for 15 minutes. Soap is essential to remove the hydrophobic anhydride.
-
Eye Contact: Flush immediately for 15 minutes.[1][3][5] Seek medical attention—anhydrides can cause delayed corneal damage.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, this is a medical emergency (potential sensitization reaction).
References
-
Nielsen, J., et al. (2006). Occupational asthma caused by cyclic acid anhydrides. Inchem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 77663, 3-Methylglutaric anhydride. Retrieved from [Link]
-
University of Washington EHS. (n.d.). Standard Operating Procedure: Acid Anhydrides. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
